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  • Product: 5-Chloro-1-phenyl-1H-pyrazol-4-amine
  • CAS: 298682-86-7

Core Science & Biosynthesis

Foundational

Deciphering Tautomerism in 1H-Pyrazol-5-amine Derivatives: Structural Dynamics and Implications for Drug Design

Executive Summary 1H-Pyrazol-5-amine and its derivatives are privileged scaffolds in modern medicinal chemistry. However, their structural plasticity—driven primarily by annular prototropic tautomerism—presents a complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Pyrazol-5-amine and its derivatives are privileged scaffolds in modern medicinal chemistry. However, their structural plasticity—driven primarily by annular prototropic tautomerism—presents a complex dynamic that significantly influences their physicochemical properties, reactivity, and biological target engagement. This technical whitepaper analyzes the mechanistic thermodynamics of aminopyrazole tautomerization, outlines its profound impact on pharmaceutical development, and defines the precise analytical methodologies required to characterize these dynamic equilibria in solution and solid states.

Mechanistic Fundamentals of Aminopyrazole Tautomerism

N-unsubstituted aminopyrazoles undergo rapid annular prototropic tautomerism, which involves the intramolecular or intermolecular migration of a proton between the adjacent N1 and N2 atoms of the pyrazole ring[1]. This yields a dynamic, solvent-dependent equilibrium between two primary tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole [2].

While theoretical models suggest the possibility of a side-chain tautomerism resulting in a 2H-pyrazol-3-imine form, rigorous quantum chemical calculations confirm that this imino structure is energetically prohibitive and generally not populated under standard conditions[3][4]. The exact equilibrium position between the 3-amino and 5-amino forms is exquisitely sensitive to the electronic nature of the ring substituents and the local solvation environment[1]. For example, studies demonstrate that electron-withdrawing groups (such as 4-cyano or 4-thiocyanato) strongly bias the equilibrium toward the 5-amino tautomer, whereas electron-donating groups (like 4-methoxy) favor the 3-amino tautomer[5].

Pharmacological Impact: Kinase and Protease Inhibition

Tautomerism is not merely an analytical curiosity; it is a critical parameter in rational drug design. The pyrazole core frequently serves as a highly effective bioisostere for arenes, dramatically improving aqueous solubility and reducing lipophilicity (e.g., unsubstituted pyrazole possesses a Clog P of 0.24 compared to benzene's 2.14)[6].

In the development of ATP-competitive kinase inhibitors (such as Aurora kinase and p38 MAPK inhibitors), the specific tautomeric state dictates the exact spatial arrangement of the hydrogen bond donor (N–H) and acceptor (N:) vectors[7][8]. This vectorial alignment is strictly required to satisfy the rigid hydrogen-bonding geometry of the target's hinge region[8]. Furthermore, in the design of covalent serine-trapping thrombin inhibitors, the acylation of the 1H-pyrazol-5-amine core is highly dependent on tautomer distribution. This distribution directly impacts the compound's off-target profile and the efficiency of the therapeutic acyl transfer to the catalytic Ser195 residue[9].

Computational Energetics and Quantitative Data

Predictive thermodynamic modeling provides a foundational understanding of the tautomeric landscape prior to synthetic execution. Density Functional Theory (DFT) serves as the gold standard for predicting the relative free energies (ΔG) of these tautomeric pairs[2].

Below is a summary of the baseline energetic data for the parent aminopyrazole system, illustrating the intrinsic thermodynamic preference before substituent effects are introduced.

Tautomeric ComparisonComputational Level of TheoryComputed Energy Diff (ΔE)Gibbs Free Energy Diff (ΔG)Thermodynamically Favored Form (Gas Phase)
3-Aminopyrazole vs. 5-Aminopyrazole DFT(B3LYP)/6-311++G(d,p)10.7 kJ/mol9.8 kJ/mol3-Amino-1H-pyrazole [2][5]

Comprehensive Analytical Workflows

To ensure a robust, self-validating analytical system, the characterization of 1H-pyrazol-5-amines must triangulate solution-state dynamics, solid-state geometry, and theoretical energetics[2].

Protocol 1: Solution-State Dynamics via Variable-Temperature (VT) NMR
  • Causality: At ambient temperatures, prototropic exchange is typically too rapid on the NMR timescale, yielding unresolvable, time-averaged signals[2][3]. By utilizing a highly polar, strongly hydrogen-bonding solvent like DMSO-

    
     and lowering the temperature, the proton exchange rate is depressed below the Larmor frequency difference of the exchanging nuclei, enabling the direct observation of distinct tautomeric populations[5].
    
  • Step 1: Dissolve a precisely weighed sample (approx. 10-15 mg) of the aminopyrazole derivative in 0.6 mL of anhydrous DMSO-

    
    [2].
    
  • Step 2: Acquire a baseline

    
    H and 
    
    
    
    C NMR spectrum at 298 K. Identify broadened resonances at the C4 position indicative of intermediate chemical exchange[3].
  • Step 3: Conduct a VT-NMR array. Gradually lower the probe temperature in 10 K decrements from 298 K down to 253 K (or until complete decoalescence of the signals is achieved).

  • Step 4: Integrate the fully resolved signals representing the 3-amino and 5-amino forms to establish the exact tautomeric equilibrium constant (

    
    ) for that temperature[2].
    
Protocol 2: Solid-State Characterization via X-ray Crystallography
  • Causality: Crystallization arrests the dynamic equilibrium, trapping the molecule in its lowest energy solid-state conformation. This geometry is heavily dictated by the supramolecular hydrogen-bonding network, revealing the absolute stereoelectronic preference in a lattice[10].

  • Step 1: Dissolve the target compound in an optimized solvent mixture (e.g., slow diffusion of hexane into ethyl acetate) to promote slow, controlled nucleation.

  • Step 2: Harvest a defect-free single crystal and mount it on a goniometer under a cold nitrogen stream (e.g., 100 K) to minimize thermal ellipsoids.

  • Step 3: Solve the phase problem and refine the structure. Analyze the electron density around the pyrazole nitrogen atoms to unambiguously assign the position of the tautomeric proton, validating the structural bias caused by specific substituents[10][11].

Protocol 3: Thermodynamic Prediction via DFT
  • Causality: Empirical data from NMR and X-ray must be corroborated by fundamental quantum mechanics to disentangle a molecule's intrinsic electronic stability from external solvent or lattice effects[2][4].

  • Step 1: Construct initial 3D geometries for all potential tautomers (3-amino, 5-amino, and the theoretical imine form)[4].

  • Step 2: Perform unrestrained geometry optimizations utilizing the B3LYP or M06-2X hybrid functional coupled with a Pople-style basis set (e.g., 6-311++G(d,p))[2].

  • Step 3: Execute a harmonic frequency analysis to confirm each optimized structure represents a true local minimum (zero imaginary frequencies) and to extract thermodynamic corrections[2].

  • Step 4: Apply a Polarizable Continuum Model (PCM) matched to the dielectric constant of the experimental solvent to calculate the solvated

    
    [5].
    

Visualizing the Tautomeric Equilibrium

TautomerWorkflow cluster_equilibrium Annular Prototropic Equilibrium T3 3-Amino-1H-pyrazole Thermodynamically Favored T5 5-Amino-1H-pyrazole Kinetically Accessible T3->T5 Proton Migration (N1 ↔ N2) Target Kinase Target Binding H-Bond Donor/Acceptor Vector T3->Target Specific Pharmacophore Analysis Analytical Resolution VT-NMR & X-Ray T3->Analysis Slow Exchange Obs. T5->Target Alternate Vector T5->Analysis Factors External Effectors Solvent Polarity & Sterics Factors->T3 Factors->T5

Annular prototropic tautomerism pathways and external factors influencing 1H-pyrazol-5-amines.

References

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • Tautomerism in substituted 3-aminopyrazoles.Benchchem.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.NIH/NLM.
  • ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution.
  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.MDPI.
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles.Encyclopedia.pub.
  • An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole.Benchchem.
  • AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.PMC.
  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition.

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Protocols & Analytical Methods

Method

Application Note & Protocols: Strategic Derivatization of 5-Chloro-1-phenyl-1H-pyrazol-4-amine for Pharmaceutical Research

Introduction: The Privileged Pyrazole Scaffold The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a key structural motif in FDA-approved drugs spanning various therapeutic areas, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1][3] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it an ideal framework for drug design.[4]

Within this important class of compounds, 5-Chloro-1-phenyl-1H-pyrazol-4-amine stands out as a particularly versatile and strategic starting material for building libraries of novel drug candidates.[5] Its utility stems from the presence of two distinct and orthogonally reactive functional handles:

  • A nucleophilic 4-amino group , ripe for functionalization through acylation, sulfonylation, and other amine-centric reactions.

  • An electrophilic 5-chloro substituent , which serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions.

This guide provides a detailed exploration of key derivatization strategies for this scaffold, complete with field-tested protocols and an explanation of the chemical principles that underpin these transformations.

Core Concepts: The Rationale for Derivatization in Drug Discovery

The systematic modification of a lead compound is fundamental to the drug discovery process. For a scaffold like 5-Chloro-1-phenyl-1H-pyrazol-4-amine, derivatization is not merely an academic exercise but a purpose-driven strategy to optimize molecular properties.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a focused library of analogues, researchers can systematically probe the binding pocket of a biological target (e.g., an enzyme or receptor). This process reveals which functional groups enhance binding affinity (potency), which improve selectivity over off-targets, and which are detrimental.

  • Modulating Physicochemical Properties: The success of a drug is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Derivatization can fine-tune key properties such as:

    • Solubility: Introducing polar groups can enhance aqueous solubility.

    • Lipophilicity (LogP): Adjusting the balance of hydrophobic and hydrophilic groups is crucial for membrane permeability and target engagement.[4]

    • Metabolic Stability: Blocking sites of potential metabolism can increase a drug's half-life.

  • Exploring Chemical Space: Adding new vectors to the core scaffold allows for the exploration of previously unoccupied regions of a target's binding site, potentially leading to novel interactions and improved pharmacological profiles.

Section 1: Functionalization of the 4-Amino Group

The primary amino group at the C4 position is a potent nucleophile, making it an ideal site for introducing a wide array of functional groups. The most common and impactful modifications are N-acylation and N-sulfonylation.

Protocol 1.1: N-Acylation via Acyl Chlorides

N-acylation is a robust and widely used reaction to form a stable amide bond.[6] This transformation is valuable for introducing carbonyl-containing moieties that can act as hydrogen bond acceptors or provide points for further structural elaboration.

Causality Behind the Protocol: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.[6] The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A non-nucleophilic base, such as triethylamine, is essential to "scavenge" the hydrogen chloride (HCl) byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

N_Acylation_Workflow Workflow for N-Acylation Start Dissolve Pyrazolamine & Triethylamine in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Inert Atmosphere AddAcylCl Add Acyl Chloride (Dropwise) Cool->AddAcylCl Maintain T < 5 °C Warm Warm to RT & Stir AddAcylCl->Warm TLC Monitor by TLC Warm->TLC Stir 1-4h TLC->Warm Incomplete Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) TLC->Workup Reaction Complete Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Purify (Column Chromatography or Recrystallization) Dry->Purify Product Characterized Product Purify->Product

Caption: General workflow for the N-acylation of 5-Chloro-1-phenyl-1H-pyrazol-4-amine.

Detailed Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Chloro-1-phenyl-1H-pyrazol-4-amine (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the reaction mixture. Maintain the internal temperature below 5 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.[6]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Derivative ExampleAcylating AgentTypical YieldNotes
N-(5-chloro-1-phenyl-1H-pyrazol-4-yl)acetamideAcetyl Chloride>90%A simple modification to add a methyl group.
N-(5-chloro-1-phenyl-1H-pyrazol-4-yl)benzamideBenzoyl Chloride>85%Introduces an aromatic ring for potential π-stacking.
N-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-3-chloropropanamide3-Chloropropionyl Chloride>80%Creates a bifunctional intermediate for further cyclization or substitution reactions.[6]

Section 2: Derivatization at the 5-Chloro Position

The C-Cl bond on the pyrazole ring is a prime target for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug discovery. This allows for the formation of C-C bonds, connecting the pyrazole core to a wide variety of aryl or heteroaryl groups.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for creating biaryl structures.[7] While bromo- and iodo-pyrazoles are often more reactive, chloro-pyrazoles can be effectively coupled using modern, highly active palladium catalyst systems.[8][9]

Causality Behind the Protocol: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrazole C-Cl bond.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments are ejected from the palladium as the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-Cl OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (Ar¹-Ar²) RedElim->Product Ar1Cl Pyrazolyl-Cl (Ar¹-Cl) Ar1Cl->OxAdd Ar2BOH2 Arylboronic Acid (Ar²-B(OH)₂) + Base Ar2BOH2->Transmetal

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology (Microwave-Assisted):

  • Setup: To a microwave reaction vial, add 5-Chloro-1-phenyl-1H-pyrazol-4-amine (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[7]

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %; or a more active pre-catalyst like SPhos-Pd-G2, 2.5 mol %).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, approx. 0.1 M concentration).

  • Inerting: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to the specified temperature (typically 100-140 °C) for the required time (15-60 minutes).[7]

  • Monitoring: After cooling, check for reaction completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Boronic Acid ExampleProduct StructureTypical YieldNotes
Phenylboronic acid4-amino-1,5-diphenyl-1H-pyrazole>70%Forms a core diphenylpyrazole structure.
4-Methoxyphenylboronic acid4-amino-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole>75%Introduces an electron-donating group.
3-Pyridinylboronic acid4-amino-1-phenyl-5-(pyridin-3-yl)-1H-pyrazole>60%Incorporates a basic nitrogen for potential salt formation and improved solubility.

Validation and Characterization

The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques provide a self-validating system for these protocols:

  • Thin Layer Chromatography (TLC): For reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm product mass and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

Conclusion

5-Chloro-1-phenyl-1H-pyrazol-4-amine is a high-value scaffold for pharmaceutical research, offering two chemically distinct sites for strategic derivatization. By employing robust reactions such as N-acylation at the 4-amino position and Suzuki-Miyaura coupling at the 5-chloro position, medicinal chemists can efficiently generate diverse libraries of novel compounds. These derivatives are essential for conducting detailed SAR studies, optimizing ADME properties, and ultimately, discovering the next generation of pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Synthesis, Properties, and Biological Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. Available at: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Open Chemistry. Available at: [Link]

  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]

  • Korzański, A., et al. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2320. Available at: [Link]

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Application

Technical Application Note: High-Fidelity Regioselective N-Acylation of 1H-Pyrazol-5-Amines

Executive Summary & Medicinal Chemistry Context 1H-pyrazol-5-amines are highly privileged heterocyclic scaffolds frequently utilized in the design of high-potency kinase inhibitors and neuromodulators. Specifically, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

1H-pyrazol-5-amines are highly privileged heterocyclic scaffolds frequently utilized in the design of high-potency kinase inhibitors and neuromodulators. Specifically, the exocyclic N-acylated derivatives (amides) exhibit exquisite binding affinities for critical biological targets, including Glycogen Synthase Kinase-3β (GSK-3β) in Alzheimer's disease models and NF-κB-Inducing Kinase (NIK) in oncology applications .

However, late-stage functionalization of the 5-aminopyrazole core presents a persistent regioselectivity challenge. As a Senior Application Scientist, it is crucial to move away from erratic, mixture-yielding reactions and adopt self-validating workflows. This protocol guide establishes definitive methodologies to achieve absolute regiocontrol, leveraging mechanistic causality to dictate synthetic outcomes.

Mechanistic Insight: The Ambident Nucleophile Challenge

5-Aminopyrazoles do not behave as simple primary amines. They exist in a dynamic tautomeric equilibrium (1H-pyrazol-5-amine


 1H-pyrazol-3-amine), resulting in a molecule with three distinct, competing nucleophilic centers:
  • Ring Nitrogen (N1/N2): These nitrogens are highly nucleophilic due to minimal steric hindrance and favorable

    
     orbital geometry. Acylation here occurs rapidly and is under strict kinetic control .
    
  • Exocyclic Amine (-NH₂): Conjugation with the pyrazole

    
    -system drastically reduces its inherent nucleophilicity, rendering it anilidic in nature. Direct acylation here is challenging and generally requires thermodynamic control  or targeted activation.
    
  • C4 Carbon: Under specialized thermal or metal-free conditions (such as the cascade Wolff rearrangement), the C4 position becomes susceptible to C-acylation .

When standard acyl chlorides are indiscriminately applied, the kinetic N1-acyl pyrazole forms immediately. To achieve the desired exocyclic amide drug scaffold, we must intelligently manipulate the activation energy landscape.

G Substrate 1H-Pyrazol-5-amine (Ambident Nucleophile) ExoAcyl Exocyclic Amide (Desired Drug Scaffold) Substrate->ExoAcyl Thermodynamic / Targeted (HATU or Cleavage) RingAcyl N1-Acyl Pyrazole (Kinetic/Labile Byproduct) Substrate->RingAcyl Kinetic Control (Low Temp, Et3N) CAcyl C4-Acylated Pyrazole (Wolff Rearrangement) Substrate->CAcyl α-Diazoketone (Thermal) RingAcyl->ExoAcyl Base-Catalyzed Isomerization / Cleavage

Mechanistic pathways and regioselectivity outcomes for 1H-pyrazol-5-amine functionalization.

Strategic Approaches to Regiocontrol

To force functionalization exclusively at the exocyclic amine, two opposing yet equally robust methodologies can be deployed depending on the nature of the acylating agent:

Paradigm A: The "Overshoot & Cleave" Strategy (Thermodynamic Correction)

This is a mathematically self-validating protocol. By applying an excess of acid chloride and DMAP, the substrate is exhaustively bis-acylated (at both N1 and the exocyclic NH). The brilliance of this method lies in the post-reaction workup: the N1-acyl pyrazole behaves exactly like an "active ester" (analogous to an N-acyl imidazole). Upon treatment with mild methanolic base, the N1-acyl bond undergoes rapid solvolysis (transesterification), while the exocyclic amide remains entirely stable. The byproduct cleanly converts to the target.

Paradigm B: Direct Selective Coupling (Kinetic Attenuation)

When working with sensitive carboxylic acids, uronium-based coupling agents (e.g., HATU) are preferred. By utilizing a highly sterically hindered base (DIPEA) in a polar aprotic solvent (DMF), the reaction proceeds slowly. The bulky HOAt-active ester sterically clashes with the adjacent substituents of the ring nitrogen, favoring attack by the less hindered, though less nucleophilic, exocyclic amine.

Quantitative Optimization Data

The following table summarizes the causal impact of reaction parameters on regiochemical outcomes:

StrategyReagents / CatalystBaseSolvent & TempYield: Target Exocyclic AmideYield: Kinetic N1-Acyl
Naive Kinetic R-COCl (1.0 eq)Et

N
CH

Cl

, 0 °C
< 10%> 85%
Direct Selective R-COOH + HATUDIPEADMF, 25 °C70 - 80% < 15%
Overshoot & Cleave 1. R-COCl (2.5 eq)2. K

CO

(1.5 eq)
DMAPNone1. Toluene, 80 °C2. MeOH, 25 °C> 95% 0% (Cleaved)

Validated Experimental Protocols

Protocol A: The "Overshoot & Cleave" Method (Highly Recommended for Scale-up)

Causality Focus: Harnessing active-ester lability to guarantee regiochemical purity.

Step 1: Exhaustive Bis-Acylation

  • Charge a flame-dried round-bottom flask with 1H-pyrazol-5-amine (1.0 equiv) and anhydrous Toluene (0.2 M).

  • Add N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equiv) and Triethylamine (3.0 equiv).

  • Cool the suspension to 0 °C and add the appropriate Acyl Chloride (2.5 equiv) dropwise over 15 minutes.

  • Heat the reaction to 80 °C for 4 hours. Rationale: Elevated heat ensures complete consumption of starting material into the bis-acylated intermediate.

  • Concentrate the reaction mixture under reduced pressure to yield a crude oil.

Step 2: Selective Solvolysis

  • Redissolve the crude bis-acylated intermediate in Methanol (0.1 M).

  • Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 equiv).
  • Stir vigorously at 25 °C for 2 hours. Rationale: The nucleophilic methoxide ion specifically attacks the highly electrophilic N1-acyl carbonyl, completely sparing the stable exocyclic amide.

  • Quench the reaction by adding distilled water until a precipitate forms. Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure >95% exocyclic N-acylated product.

Protocol B: Direct Selective Coupling (For Complex Carboxylic Acids)

Causality Focus: Utilizing steric bulk and leaving-group kinetics to favor exocyclic attack.

  • In a dry vial, dissolve the target Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Rationale: DIPEA's steric bulk prevents unwanted side reactions and softly deprotonates the acid.

  • Stir for 10 minutes at room temperature to allow complete formation of the HOAt-active ester.

  • Add the 1H-pyrazol-5-amine (1.0 equiv) in one portion.

  • Stir at 25 °C for 16–24 hours. The slow kinetics naturally bypass the sterically congested N1 position in favor of the exocyclic amine.

  • Dilute with Ethyl Acetate, wash consecutively with 5% LiCl (aq) (to remove DMF), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate. Purify via flash chromatography.

Downstream Biological Application: Kinase Inhibition

N-acyl-1H-pyrazol-5-amines synthesized via these precision protocols are highly optimized templates for high-throughput kinase panels. A prime example is their application as specific inhibitors of the NF-κB-Inducing Kinase (NIK). By successfully installing the exocyclic acyl group, the molecule acts as an ATP-competitive inhibitor, effectively truncating the non-canonical NF-κB signaling pathway associated with aggressive tumorigenesis .

G Compound N-Acyl-1H-pyrazol-5-amine (Lead Inhibitor Scaffold) NIK NF-κB-Inducing Kinase (NIK) Compound->NIK Direct Competitive Inhibition Receptor TNF / Ligand Receptor Receptor->NIK Stimulus Integration IKK IKK-alpha Complex NIK->IKK Phosphorylation Cascade NFKB NF-κB Activation IKK->NFKB Non-Canonical Pathway Execution Disease Tumorigenesis & Cell Survival NFKB->Disease Pathological Gene Expression

Mechanism of action for synthesized N-Acyl-1H-pyrazol-5-amines in arresting the NIK/NF-κB cascade.

References

  • Castellano, S., Bisi, A., et al. "Exploiting acylaminopyrazole scaffold for polypharmacology approach in Alzheimer's disease." European Journal of Medicinal Chemistry, 2025, 117799.[Link]

  • Lolli, M., et al. "N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK." Med. Chem. Commun., 2018, 9, 963-968.[Link]

  • Zhu, Y.-P., et al. "Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones." The Journal of Organic Chemistry, 2021, 86, 17471–17481.[Link]

Method

Application Notes and Protocols for the Antiviral and Antimicrobial Screening of Pyrazole Derivatives

Abstract Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antiviral properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the systematic screening of novel pyrazole derivatives to identify and characterize their potential as antimicrobial and antiviral agents. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of established techniques and expert insights to ensure robust and reproducible results. From initial cytotoxicity assessments to specific antimicrobial and antiviral assays, this document serves as a practical resource for advancing the discovery of new therapeutic agents.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous clinically approved drugs, highlighting its importance in drug design and development.[4][5] The diverse biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial and antiviral effects, stem from the versatile chemistry of the pyrazole ring, which allows for the introduction of various substituents to modulate their physicochemical properties and biological targets.[3][6][7]

The escalating threat of antimicrobial resistance and the emergence of novel viral pathogens necessitate the continuous search for new therapeutic agents.[8] Pyrazole derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacteria, fungi, and viruses.[9][10][11] The mechanism of action for their antimicrobial effects can vary, with some derivatives inhibiting essential enzymes like DNA gyrase, while others may disrupt cell wall synthesis.[4][9] Similarly, their antiviral activity can be attributed to the inhibition of viral replication at different stages.[12][13]

This guide provides a structured approach to the initial screening of newly synthesized pyrazole derivatives, beginning with an essential evaluation of their cytotoxicity to establish a therapeutic window. Subsequently, detailed protocols for determining antimicrobial and antiviral efficacy are presented, emphasizing experimental rigor and data integrity.

Preliminary Assessment: Cytotoxicity Screening

Before evaluating the specific antimicrobial or antiviral activity of a compound, it is crucial to assess its inherent cytotoxicity to the host cells. This step is fundamental to distinguishing true therapeutic effects from non-specific cell killing.[14] A compound that is highly cytotoxic at concentrations required for antimicrobial or antiviral activity will have a poor therapeutic index and is unlikely to be a viable drug candidate. The MTT assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability.[14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[14][16] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.[15][16]

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the 50% cytotoxic concentration (CC50) of pyrazole derivatives on a selected cell line (e.g., Vero E6 cells for viral assays).[13][17]

Materials:

  • 96-well flat-bottom microtiter plates

  • Selected host cell line (e.g., Vero E6, HeLa, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test pyrazole derivatives dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 1:1 mixture of isopropanol and DMSO)[16]

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the appropriate cell line at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral or antimicrobial assay (e.g., 48-72 hours).[18]

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of the MTT reagent to each well.[17]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Visualization: Cytotoxicity and Antiviral Screening Workflow

cluster_cytotoxicity Cytotoxicity Assay (Uninfected Cells) cluster_antiviral Antiviral Assay (Infected Cells) C1 Seed Cells in 96-well Plate C2 Add Serial Dilutions of Pyrazole Derivatives C1->C2 C3 Incubate (e.g., 48h) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 SI Calculate Selectivity Index (SI = CC50 / EC50) C6->SI A1 Seed Cells in 96-well Plate A2 Add Serial Dilutions of Pyrazole Derivatives A1->A2 A3 Infect with Virus A2->A3 A4 Incubate (e.g., 48h) A3->A4 A5 Measure Viral Inhibition (e.g., Plaque Reduction) A4->A5 A6 Calculate EC50 A5->A6 A6->SI

Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (EC50) to calculate the Selectivity Index.

Antimicrobial Screening: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20] It is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[21]

Principle of Broth Microdilution

In the broth microdilution assay, a standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.[20] The assay is typically performed in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.[21]

Protocol: Broth Microdilution MIC Assay

This protocol is designed for screening pyrazole derivatives against non-fastidious bacteria.

Materials:

  • 96-well round-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Test pyrazole derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives and the positive control antibiotic in CAMHB directly in the 96-well plate.[22]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[22]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[22]

  • Inoculation: Inoculate each well (except the sterility control) with the final bacterial suspension. The final volume in each well should be 100-200 µL. Include a growth control (bacteria in medium without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[22]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Example MIC Data Table
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
Pyrazole-A1632>648
Pyrazole-B48322
Pyrazole-C>64>64>64>64
Ampicillin0.258NANA
FluconazoleNANANA1

NA: Not Applicable

Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit the infectivity of a virus.[23][24] It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Principle of Plaque Reduction

A confluent monolayer of susceptible host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virions to adjacent cells.[25] This localized infection results in the formation of discrete zones of cell death, known as plaques. By adding serial dilutions of the test compound to the overlay medium, the concentration required to reduce the number of plaques by 50% (EC50) can be determined.[24]

Protocol: Plaque Reduction Assay

This protocol is a general guideline and may need to be optimized for specific viruses and cell lines.

Materials:

  • 6-well or 12-well tissue culture plates

  • Susceptible host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., 2x MEM containing 1% agarose)

  • Test pyrazole derivatives

  • Positive control antiviral drug

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Fixing solution (e.g., 4% paraformaldehyde)

Procedure:

  • Cell Seeding: Seed the plates with the host cell line to achieve a confluent monolayer on the day of infection.

  • Virus Dilution and Treatment: Prepare serial dilutions of the pyrazole derivatives. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[24]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus). Incubate for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15 minutes.[18][24]

  • Overlay: After the adsorption period, carefully aspirate the inoculum and add the overlay medium containing the corresponding concentration of the pyrazole derivative to each well.[26]

  • Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 3-7 days, depending on the virus).[24]

  • Fixing and Staining: Carefully remove the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cell monolayer with the crystal violet solution. Gently wash the wells with water to remove excess stain.[26]

  • Plaque Counting: Allow the plates to dry and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using a non-linear regression analysis.

Visualization: Plaque Reduction Assay Workflow

A Seed Host Cells in Multi-well Plate C Infect Cell Monolayer with Mixtures A->C B Prepare Virus-Compound Mixtures (Serial Dilutions) B->C D Incubate for Viral Adsorption C->D E Add Semi-Solid Overlay Containing Compound D->E F Incubate until Plaques Form E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate % Inhibition and EC50 H->I

Caption: Step-by-step workflow for the plaque reduction assay to determine antiviral efficacy.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial screening of pyrazole derivatives for their antimicrobial and antiviral potential. By systematically evaluating cytotoxicity, antimicrobial activity (MIC), and antiviral efficacy (EC50), researchers can identify promising lead compounds for further development. The selectivity index (SI = CC50/EC50) serves as a critical parameter for prioritizing candidates with a favorable therapeutic window.

Future investigations should focus on elucidating the mechanism of action of the most potent compounds. For antimicrobial agents, this may involve studies on their effects on bacterial DNA gyrase, cell wall synthesis, or other essential cellular processes.[9] For antiviral compounds, time-of-addition experiments can help pinpoint the stage of the viral replication cycle that is being inhibited.[12] Furthermore, structure-activity relationship (SAR) studies, aided by molecular docking, can guide the synthesis of more potent and selective pyrazole derivatives.[13] The ultimate goal is to translate these promising laboratory findings into novel therapeutic agents to combat infectious diseases.

References

  • MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available from: [Link]

  • PMC. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Available from: [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Available from: [Link]

  • Bentham Science. (2020, September 1). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available from: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • Protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available from: [Link]

  • PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • PMC. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Available from: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Available from: [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Available from: [Link]

  • orientjchem.org. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Available from: [Link]

  • PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Available from: [Link]

  • Oriental Scientific Publishing Company. (2019, February 25). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • PubMed. (n.d.). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Available from: [Link]

  • IP Innovative Publication. (2022, September 1). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Available from: [Link]

  • Bio-protocol. (n.d.). 2.4. Plaque Assay and Plaque Reduction Assay. Available from: [Link]

  • Frontiers. (2019, April 8). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Available from: [Link]

  • ACS Publications. (2008, October 21). Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. Available from: [Link]

  • Pharmacophore. (2018, February 28). SYNTHESIS AND BIOLOGICAL SCREENING OF NOVEL PYRAZOLES AND THEIR PRECURSORS AS POTENTIAL ANTIVIRAL AGENTS. Available from: [Link]

  • PMC. (2024, September 2). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Available from: [Link]

  • Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available from: [Link]

  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Available from: [Link]

  • Bentham Science Publishers. (n.d.). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available from: [Link]

  • Bentham Science Publishers. (2012, March 1). Screening Strategies to Identify New Antibiotics. Available from: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2024, September 3). (PDF) Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Available from: [Link]

  • PMC. (2014, November 4). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Available from: [Link]

  • EURL. (2021, April 20). STANDARD OPERATING PROCEDURE. Available from: [Link]

  • IJRAR. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]

  • ResearchGate. (n.d.). derivatives of pyrazole with antiviral properties. Available from: [Link]

  • PMC. (n.d.). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. Available from: [Link]

  • Nature. (2025, May 28). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Available from: [Link]

Sources

Application

Mass spectrometry analysis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine derivatives

Application Note: High-Resolution LC-MS/MS Structural Elucidation and Fragmentation Dynamics of 5-Chloro-1-phenyl-1H-pyrazol-4-amine Derivatives Introduction & Mechanistic Context The compound 5-chloro-1-phenyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Structural Elucidation and Fragmentation Dynamics of 5-Chloro-1-phenyl-1H-pyrazol-4-amine Derivatives

Introduction & Mechanistic Context

The compound 5-chloro-1-phenyl-1H-pyrazol-4-amine (C₉H₈ClN₃, Exact Mass: 193.04) is a highly privileged synthetic building block in modern medicinal chemistry and agrochemical development[1]. Featuring a nucleophilic primary amine at the C4 position and a reactive halogen at C5, it serves as a core scaffold for synthesizing complex neuroactive agents—such as GPR17 modulators utilized in treating central nervous system (CNS) demyelinating disorders[2]—as well as highly selective kinase inhibitors.

During derivatization (e.g., sulfonylation or amidation of the C4-amine), rigorous structural validation is required to separate target compounds from regioisomers or degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose. This application note details a comprehensive, self-validating LC-MS/MS protocol designed specifically to interrogate the unique electronic and fragmentation properties of halogenated pyrazole-amines.

Ionization Causality and Electronic Effects (E-E-A-T)

Successful mass spectrometric detection begins with optimized ionization. In positive-ion Electrospray Ionization (ESI+), the C4-primary amine acts as the primary protonation sink. However, the basicity of this nitrogen is significantly dampened by the electron-withdrawing inductive effect (-I effect) of the adjacent C5-chlorine atom, as well as the delocalization of electrons into the pyrazole π-system.

The Causality of Method Design:

  • Acidic Microenvironment: To force quantitative protonation of the weakened C4-amine, a heavily acidified mobile phase (0.1% Formic Acid) is required. This prevents peak tailing on the chromatographic column and dramatically enhances ESI+ efficiency.

  • Isotopic Diagnostics: The presence of the chlorine atom provides a built-in diagnostic tool. A natural isotopic distribution of ³⁵Cl and ³⁷Cl yields a rigid 3:1 ratio of the [M+H]⁺ ions at m/z 194 and 196. Any experimental protocol must validate this exact ratio before moving to MS/MS fragmentation analysis to prevent false-positive peak assignments.

Workflow S1 Sample Prep (1 µg/mL in MeCN/H2O) S2 RP-UPLC Separation (C18 Column, pH ~2.7) S1->S2 S3 ESI+ Ionization (Protonation at C4-Amine) S2->S3 S4 MS1 Isotope Check (3:1 Ratio Validation) S3->S4 S5 CID MS/MS (Stepped NCE 15-45 eV) S4->S5 S6 SAR Structural Elucidation S5->S6

Caption: Step-by-step LC-MS/MS analytical workflow for characterizing halogenated pyrazole amines.

Experimental Protocol: Self-Validating LC-MS/MS System

To ensure a reliable and authoritative methodology, the following step-by-step workflow incorporates internal system suitability checks.

Step 1: Sample Preparation & Matrix Control
  • Stock Generation: Solubilize 1.0 mg of the purified 5-chloro-1-phenyl-1H-pyrazol-4-amine derivative in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:1000 into the Initial Mobile Phase (95% H₂O / 5% Acetonitrile containing 0.1% Formic Acid) to achieve a 1 µg/mL concentration.

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove micro-particulates that could induce electrospray erraticism.

Step 2: Chromatographic Separation (UPLC)

A sub-2-micron C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm) is selected. The lipophilic phenyl ring ensures strong retention, while the rapid gradient prevents band broadening of the basic amine.

Table 1: Optimized UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Curve
0.000.40095%5%Initial
0.500.40095%5%Isocratic
3.000.40010%90%Linear
4.000.40010%90%Wash
4.100.40095%5%Re-equilibration
Step 3: MS/MS Tuning and System Suitability

To accurately capture both labile cleavages and deep structural ring-openings, the mass spectrometer must utilize Stepped Normalized Collision Energy (NCE).

  • System Suitability Check: Inject a blank, followed by the sample. Validate that the intact molecular ion ([M+H]⁺) exhibits the exact mass (± 5 ppm) and the diagnostic ³⁵Cl/³⁷ Cl 3 :1 isotopic ratio before extracting MS/MS spectra.

Table 2: High-Resolution ESI+ Source Parameters

ParameterOptimized ValueMechanistic Rationale
Capillary Voltage+3.5 kVIdeal for moderately basic secondary/primary amines.
Desolvation Temp350 °CFacilitates rapid droplet evaporation for lipophilic scaffolds.
Sheath Gas Flow45 arb unitsStabilizes the Taylor cone during the high-aqueous initial gradient.
Stepped NCE15, 30, 45 eVCaptures low-energy halogen loss & high-energy pyrazole cleavage.

Fragmentation Dynamics (MS/MS Pathway Analysis)

The interpretation of MS/MS data requires an understanding of gas-phase thermodynamics. The fragmentation of the pyrazole core is highly conserved, classically driven by the expulsion of Hydrogen Cyanide (HCN) and molecular Nitrogen (N₂) from the[M-H]⁺ or [M+H]⁺ precursor ions[3][4].

For 5-chloro-1-phenyl-1H-pyrazol-4-amine, Collision-Induced Dissociation (CID) triggers three competitive deterministic pathways[4]:

  • Halogen Cleavage (Low Energy): The C-Cl bond is the most labile. Loss of HCl (-36 Da) generates a highly stabilized fragment at m/z 158.

  • Pyrazole Heterocycle Cleavage (Medium Energy): The characteristic pyrazole ring-opening results in the expulsion of HCN (-27 Da), yielding m/z 167[3].

  • N-Phenyl Scission (High Energy): Cleavage of the N1-phenyl bond yields the isolated phenyl cation (m/z 77), a standard hallmark of N-phenylated heterocycles.

Fragmentation M [M+H]⁺ m/z 194 (³⁵Cl) / 196 (³⁷Cl) Protonated Precursor F1 [M+H - HCl]⁺ m/z 158 Dehalogenated Core M->F1 Loss of HCl (-36 Da) F2 [M+H - HCN]⁺ m/z 167 Pyrazole Ring Opening M->F2 Loss of HCN (-27 Da) F4 [C₆H₅]⁺ m/z 77 Phenyl Cation M->F4 N1-Phenyl Scission F3 [M+H - Cl - N₂]⁺ m/z 130 Subsequent N₂ Loss F1->F3 Expulsion of N₂ (-28 Da)

Caption: Diagnostic MS/MS fragmentation pathways of protonated 5-chloro-1-phenyl-1H-pyrazol-4-amine.

Table 3: Diagnostic Fragment Ions Summary

Fragment m/zNeutral LossMechanistic Origin / Structure
194.04 None[M+H]⁺ Intact Molecular Ion (³⁵Cl isotope)
167.04 -27 Da (HCN)Pyrazole ring cleavage; verifies intact core architecture.
158.07 -36 Da (HCl)Cleavage of the C5-halogen; confirms presence of Cl.
130.06 -64 Da (HCl + N₂)Deep fragmentation of the pyrazole core post-dehalogenation.
77.04 N/APhenyl cation; validates N1-phenyl substitution.

Application: Tracking SAR Modifications in Drug Design

In modern drug development, this specific mass spectrometry profile acts as an structural anchor. When synthesizing libraries of CNS-active GPR17 modulators, chemists typically functionalize the primary amine with various sulfonyl chlorides (e.g., forming an N-(5-chloro-1-phenyl-1H-pyrazol-4-yl)sulfonamide)[2].

By establishing the baseline fragmentation of the core 5-chloro-1-phenyl-1H-pyrazol-4-amine, researchers can employ Precursor Ion Scanning (targeting m/z 167 or 158) to selectively screen crude reaction mixtures. Any synthesized derivative that retains the C5-chloro and N1-phenyl pyrazole base will yield these hallmark fragments, allowing for the rapid, autonomous identification of successfully synthesized target compounds against a background of unreacted starting materials or synthetic byproducts.

References

1.[3] BenchChem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide". Available at: 2.[4] IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". Available at: 3.[1] Korzański A, Wagner P, Kubicki M. "5-Chloro-1-phenyl-1H-pyrazol-4-amine". Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 9):o2320. Available at: 4.[2] Google Patents. "WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators". Available at:

Sources

Method

Application Note: High-Yield Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

Executive Summary The 1H-pyrazole-5-amine scaffold is a privileged pharmacophore embedded within numerous biologically active compounds, including antimalarials, chemotherapeutics, and modern agrochemicals[1]. Historical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole-5-amine scaffold is a privileged pharmacophore embedded within numerous biologically active compounds, including antimalarials, chemotherapeutics, and modern agrochemicals[1]. Historically, the synthesis of these heterocycles via standard reflux condensation required prolonged reaction times, toxic organic solvents, and laborious chromatographic purification, often yielding complex mixtures of regioisomers.

By leveraging microwave (MW) irradiation , researchers can achieve rapid, high-yielding, and regioselective synthesis of 1-aryl-1H-pyrazole-5-amines[1][2]. This protocol outlines an optimized, green-chemistry approach using an aqueous medium that completes the reaction in just 10–15 minutes, with isolated yields consistently reaching 70–90%[1][3].

Mechanistic Causality & Reaction Dynamics

To effectively troubleshoot and scale this reaction, one must understand the causality behind the specific reagent choices:

  • The Role of 1M HCl (Acid Catalysis): The reaction initiates via the condensation of an aryl hydrazine with an

    
    -cyanoketone (or 3-aminocrotononitrile)[1][4]. The 1M HCl solvent system acts as a crucial acid catalyst. It protonates the electrophilic carbonyl oxygen, dramatically increasing its susceptibility to nucleophilic attack by the primary amine of the hydrazine[3]. This selectively drives the formation of the intermediate hydrazone over competing side-reactions.
    
  • Dielectric Heating & Cyclization (150 °C): Upon hydrazone formation, the intermediate must undergo an intramolecular 5-exo-dig cyclization. Under standard thermal heating, overcoming this activation energy barrier in an aqueous medium is sluggish. Microwave irradiation provides rapid dielectric heating directly to the polar solvent (water) and ionic species (HCl), rapidly superheating the micro-environment[1][2]. This forces the cyclization and subsequent aromatization to complete in under 15 minutes.

  • Aqueous Solubility vs. Free-Base Precipitation: In the acidic medium, the newly formed pyrazole-5-amine exists as a protonated, water-soluble salt. By subsequently adding 10% NaOH during the workup, the medium is basified, neutralizing the salt into its free-base form[1]. The free base is highly lipophilic and immediately crashes out of the aqueous solution, allowing for simple isolation via vacuum filtration and eliminating the need for silica gel chromatography[3].

Mechanism N1 Aryl Hydrazine N4 Hydrazone Intermediate N1->N4 Nucleophilic Attack N2 α-cyanoketone (or 3-aminocrotononitrile) N2->N4 N3 Acid Catalysis (1M HCl) N3->N2 Carbonyl Activation N5 5-exo-dig Cyclization N4->N5 MW Heating (150°C) N6 1-Aryl-1H-pyrazole-5-amine N5->N6 Tautomerization & Aromatization

Figure 1. Mechanistic pathway depicting acid-catalyzed condensation and MW-driven cyclization.

Workflow Logic & Operational Diagram

The procedural transition from substrates to the isolated product operates as a streamlined, self-contained workflow.

Workflow A 1. Substrate Loading (Aryl Hydrazine + α-cyanoketone) B 2. Solvent Addition (1M HCl Aqueous System) A->B C 3. Microwave Irradiation (150°C, 10-15 min, Sealed) B->C D 4. Basification Workup (Addition of 10% NaOH) C->D E 5. Product Isolation (Vacuum Filtration) D->E

Figure 2. Operational workflow for the microwave-assisted synthesis of pyrazole-5-amines.

Required Materials and Equipment

Reagents:

  • Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2.0 mmol)

  • 3-aminocrotononitrile or target

    
    -cyanoketone (2.0 mmol)
    
  • Hydrochloric Acid (1M, Aqueous)

  • Sodium Hydroxide (10% w/v, Aqueous)

Equipment:

  • Dedicated laboratory Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with internal pressure monitoring[3].

  • 2.0 – 5.0 mL thick-walled microwave reaction vials with crimp caps and septa.

  • Magnetic stir bars.

  • Vacuum filtration apparatus (Büchner funnel, filter flask).

  • pH indicator paper.

Self-Validating Experimental Protocol

This step-by-step methodology ensures an optimal reaction yield while employing continuous validation checkpoints to maintain systemic integrity.

Step 1: Substrate Preparation
  • Obtain a microwave vial (2–5 mL capacity) that has been completely oven-dried to prevent uncontrolled moisture variability, and insert an appropriately sized magnetic stir bar[3].

  • In a fume hood, weigh and add exactly 2.0 mmol of the aryl hydrazine hydrochloride and 2.0 mmol of 3-aminocrotononitrile to the vial[3].

  • Add 2.0 mL of 1M HCl to the solid mixture.

  • Validation Checkpoint: Firmly crimp the aluminum cap onto the vial. Ensure the septum is entirely flush. A compromised seal will lead to solvent evaporation and hazardous pressure failure during superheating[3].

Step 2: Microwave Irradiation
  • Transfer the sealed vial to the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150 °C[1][2]

    • Time: 10–15 minutes (depending on substrate sterics)[1][4]

    • Stirring: High

    • Cooling: Air-jet cooling enabled post-reaction.

  • Validation Checkpoint: Monitor the internal pressure trace on the reactor interface during the initial 2 minutes. The pressure should stabilize as the temperature reaches 150 °C. Erratic pressure spikes indicate a failing septum seal.

Step 3: Basification & Precipitation
  • Once the reactor has cooled the vial to

    
     40 °C, carefully decrimp the cap in a fume hood.
    
  • Transfer the reaction mixture to a 50 mL small beaker. Wash the MW vial with 2 mL of distilled water to ensure quantitative transfer.

  • Place the beaker in an ice bath. While stirring manually, dropwise add 10% NaOH until the product crashes out of the solution[1].

  • Validation Checkpoint: Test the solution with pH paper. The precipitation of the free-base pyrazole-5-amine is optimized at a pH of 9–10. A dense, opaque precipitate is the visual confirmation of successful conversion from the protonated salt[1].

Step 4: Isolation
  • Filter the resulting suspension under reduced pressure using a Büchner funnel[1][3].

  • Wash the filter cake with 10 mL of ice-cold distilled water to remove residual NaCl and unreacted trace hydrazine.

  • Dry the product under a high vacuum or in a desiccator overnight to obtain the pure 1-aryl-1H-pyrazole-5-amine.

Comparative Data Analysis

Microwave irradiation comprehensively outperforms standard thermal synthesis for this scaffold. The following data table summarizes typical metric improvements, highlighting why this protocol is prioritized for library development in medicinal chemistry.

MetricConventional Thermal SynthesisMicrowave-Assisted Protocol[1][2]Analytical Advantage
Reaction Time 4 – 12 hours10 – 15 minutesMassive reduction in workflow bottlenecks.
Solvent System Ethanol or DMFWater (with 1M HCl)Elimination of toxic organic solvent waste.
Temperature Reflux (~78–153 °C)150 °C (Superheated)Uniform dielectric heating mitigates side reactions.
Purification Silica Gel ChromatographyDirect Vacuum FiltrationEliminates costly/time-consuming column usage.
Average Yield 40% – 60%70% – 90%Highly scalable up to gram-level quantities.

References

  • Law J, Manjunath A, Schioldager R, Eagon S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE). PubMed Central. URL:[Link]

  • Chiriac I. et al. (2019). Microwave-Assisted Synthetic Approaches to Biologically Active N-Based Five-Membered Heterocycles as Response to Green Chemistry. Revue Roumaine de Chimie. URL:[Link]

  • Law J, Manjunath A, Schioldager R, Eagon S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines (Video Format). JoVE. URL:[Link]

  • Fidan I. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3110. MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine

Welcome to the technical support resource for the synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the multi-step synthesis of this valuable heterocyclic intermediate. Our goal is to provide actionable, in-depth troubleshooting advice grounded in established chemical principles and field-proven experience.

Introduction: Navigating the Synthetic Challenges

The synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine is a multi-step process fraught with potential pitfalls that can significantly impact the final yield. The molecule's specific substitution pattern—a chloro group at the C5 position and an amino group at the C4 position—necessitates a carefully controlled sequence of reactions. Low yields are a frequently reported issue, often stemming from challenges in the final reduction step or competing side reactions during the formation and functionalization of the pyrazole core.[1]

This guide addresses the most common failure points in a typical synthetic pathway, which often involves:

  • Formation of the Pyrazolone Core: Cyclocondensation of phenylhydrazine with a β-ketoester.

  • Chloroformylation: Introduction of the C5-chloro and C4-formyl groups via a Vilsmeier-Haack reaction.

  • Oximation and Dehydration: Conversion of the C4-formyl group to a nitrile.

  • Nitration: Introduction of a nitro group at the C4 position.

  • Reduction: Conversion of the C4-nitro group to the target C4-amine.

We will dissect each of these critical stages in a practical, question-and-answer format.

Section 1: Troubleshooting the Synthetic Pathway

This section provides solutions to specific problems you may encounter during the synthesis.

FAQ 1: My initial cyclocondensation to form the 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one precursor is slow and gives a low yield. What can I do?

Answer: This is a classic Knorr pyrazole synthesis, and its efficiency is highly dependent on reaction conditions and reagent quality.[2]

Underlying Causes:

  • Reagent Quality: Phenylhydrazine is susceptible to air oxidation, turning dark and becoming less reactive.[3] Using aged or discolored phenylhydrazine is a primary cause of low yield.

  • Suboptimal pH: The reaction requires catalytic acid (e.g., acetic acid) to facilitate the initial condensation and subsequent cyclization. However, too much acid will protonate the phenylhydrazine, rendering it non-nucleophilic and halting the reaction.[3]

  • Inefficient Water Removal: The cyclization step involves the elimination of two molecules of water. If water is not effectively removed (e.g., by azeotropic distillation if using a suitable solvent like toluene), the equilibrium may not favor product formation.

Troubleshooting Protocol:

  • Verify Phenylhydrazine Quality: Use freshly distilled or recently purchased phenylhydrazine. If it is dark yellow or brown, it should be purified by distillation under reduced pressure.

  • Optimize Catalyst Loading: Start with a catalytic amount of glacial acetic acid (e.g., 3-5 drops per 15 mmol of reactants).[2][4]

  • Control Temperature and Time: The reaction of ethyl acetoacetate with phenylhydrazine typically requires heating under reflux for several hours.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting ketoester is consumed.

  • Solvent Choice: While ethanol is common, consider a solvent like toluene with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.

FAQ 2: The Vilsmeier-Haack reaction to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is yielding a dark, intractable tar. What is causing this decomposition?

Answer: The Vilsmeier-Haack reaction uses a potent electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻) generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Its high reactivity can lead to polymerization and degradation if not properly controlled.

Underlying Causes:

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the initial mixing of POCl₃ and DMF is not adequately cooled, the reagent can become unstable. Furthermore, the reaction with the pyrazolone substrate is often temperature-sensitive.

  • Order of Addition: Adding the pyrazolone to a pre-formed, hot Vilsmeier reagent can lead to rapid, uncontrolled reaction and decomposition.

  • Stoichiometry: An excessive amount of POCl₃ can lead to more aggressive and less selective reactions, promoting side product formation and charring.

Troubleshooting Workflow:

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

Optimized Protocol:

  • In a flask equipped for stirring and under an inert atmosphere (N₂ or Ar), cool DMF (e.g., 3 equivalents) to 0°C in an ice bath.

  • Add POCl₃ (e.g., 3-7 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.[5] Stir for 20-30 minutes at 0°C to allow for complete formation of the Vilsmeier reagent.

  • Add the 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one substrate (1 equivalent) portion-wise, maintaining the cold temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the prescribed time (typically 1.5-3 hours), monitoring by TLC.[5]

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and water to precipitate the product.

FAQ 3: The final reduction of the 4-nitro group to 4-amine is incomplete and gives a low yield of the desired 5-Chloro-1-phenyl-1H-pyrazol-4-amine. How can I drive this reaction to completion?

Answer: This is the most critical and often lowest-yielding step. The choice of reducing agent and reaction conditions is paramount. An electrochemical reduction method has been noted to produce the target compound, but with low yield, suggesting inherent difficulties in this transformation.[1] The reaction can be complicated by the formation of intermediate species, such as hydroxylamines, which may undergo undesired side reactions like nucleophilic transformation into other chloro derivatives.[1]

Comparison of Reduction Methods:

Reducing AgentTypical ConditionsProsCons / Common Issues
SnCl₂·2H₂O / HCl Concentrated HCl, Ethanol, RefluxInexpensive, effective for aromatic nitro groups.Strongly acidic; requires careful neutralization during workup; potential for tin salt contamination in the product.
Fe / HCl or NH₄Cl Acidic or neutral water/ethanol, HeatVery cheap, environmentally benign iron salts.Heterogeneous reaction, may require vigorous stirring; can be slow; workup involves filtering large amounts of iron sludge.
Catalytic Hydrogenation (H₂, Pd/C) H₂ (balloon or Parr shaker), Ethanol/Ethyl Acetate, Room Temp.Clean reaction, high yields, easy workup (filtration).Catalyst can be expensive; potential for catalyst poisoning by chloro-substituents (dehalogenation); requires specialized equipment for handling H₂ gas.
Sodium Dithionite (Na₂S₂O₄) Water/Methanol or THF, often with a base (e.g., NH₄OH)Mild conditions, useful for sensitive substrates.Can be sluggish; requires careful control of stoichiometry; potential for sulfur-containing byproducts.

Troubleshooting the Reduction:

Reduction_Mechanism Nitro 4-Nitro-pyrazole (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ SideProduct Undesired Side Products (e.g., Azoxy, Azo, Tar) Nitroso->SideProduct [Dimerization] Amine Target 4-Amino-pyrazole (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->SideProduct [Side Reactions]

Caption: Simplified reduction pathway showing critical intermediates.

Key Recommendations:

  • Prioritize SnCl₂ or Fe: For bench-scale synthesis without hydrogenation equipment, SnCl₂ in concentrated HCl/Ethanol is often the most reliable method. Ensure a significant excess of the reducing agent (5-10 equivalents) is used to drive the reaction to completion.

  • Monitor Thoroughly: Use TLC to follow the disappearance of the starting material. The nitro compound is often a UV-active, colored spot, while the amine product may need staining (e.g., with ninhydrin) to be visualized. Incomplete reactions are a major source of yield loss.

  • Inert Atmosphere: While not always necessary for SnCl₂ or Fe reductions, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions of the electron-rich amine product, especially during a prolonged or hot workup.

  • Careful Workup: After the reaction is complete, cool the mixture and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution while cooling in an ice bath. The product is often extracted into an organic solvent like ethyl acetate. Be aware that the product amine can be basic and may remain in the aqueous layer if the pH is too low. Ensure the aqueous layer is made sufficiently basic (pH > 9) before extraction.

Section 2: References

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC. National Center for Biotechnology Information. [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PubMed. National Center for Biotechnology Information. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. IntechOpen. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole - ResearchGate. ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Pharmaguideline. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Beilstein Journals. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. ResearchGate. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. MDPI. [Link]

  • (PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciendo. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC). Jordan Journal of Chemistry. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed. National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. [Link]

  • PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. J-STAGE. [Link]

  • Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - PMC. National Center for Biotechnology Information. [Link]

  • Phenylhydrazine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Process for producing 5-amino-3-methylpyrazole - Google Patents. Google Patents.

  • Process for the preparation of 4-aminopyrazole derivatives - Google Patents. Google Patents.

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. [Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journals. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1-phenyl-1H-pyrazol-4-amine by Recrystallization

Welcome to the technical support guide for the purification of 5-Chloro-1-phenyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Chloro-1-phenyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. As a Senior Application Scientist, my goal is to not only provide a protocol but to explain the rationale behind each step, empowering you to troubleshoot and optimize the process effectively.

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 5-Chloro-1-phenyl-1H-pyrazol-4-amine is paramount. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a pure form upon cooling, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: My compound isn't dissolving completely, even after adding a significant amount of hot solvent. What should I do?

Answer: This issue typically points to two possibilities: either the chosen solvent is inappropriate, or there are insoluble impurities present.

  • Incorrect Solvent Choice: The solvent may be too "poor" for your compound, meaning the compound's solubility is low even at elevated temperatures.[4] If you have screened solvents and this was predicted to be a good choice, ensure you are at the solvent's boiling point to maximize its dissolving power.

  • Insoluble Impurities: It is common for crude products to contain insoluble particulate matter or impurities. If a significant portion of your compound has dissolved but a small amount of solid remains, this is the likely cause. In this case, you should perform a "hot filtration." To do this, add a small excess of hot solvent to prevent premature crystallization, then filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.

Question: As soon as I removed my flask from the heat, a large amount of solid "crashed out" of the solution. Is this a problem?

Answer: Yes, this is a sign of too-rapid crystallization, which can trap impurities within the crystal lattice, defeating the purpose of the purification.[5] An ideal crystallization should occur slowly, over a period of about 20-30 minutes, as the solution cools.[5]

  • Causality: This rapid precipitation occurs because the solution is supersaturated with the minimum amount of solvent.

  • Solution: Place the flask back on the heat source to redissolve the precipitate. Add a small additional volume of the hot solvent (e.g., 5-10% more) to slightly decrease the saturation level. This will ensure that crystallization begins at a lower temperature, allowing for more controlled crystal growth.[5] Insulating the flask by placing it on a cork ring or paper towels can also promote slower cooling.[5]

Question: The solution has cooled to room temperature, and no crystals have formed. What are my next steps?

Answer: This is a common issue that can often be resolved with a few simple techniques. The solution is likely "super-saturated," meaning it holds more dissolved solute than it theoretically should at that temperature.[6] Nucleation, the initial formation of a crystal seed, needs to be induced.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a nucleation site for crystal growth.[6]

  • Seed Crystal: If you have a small crystal of pure 5-Chloro-1-phenyl-1H-pyrazol-4-amine, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[6]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound. This often is enough to induce crystallization.

  • Excess Solvent: If the above methods fail, it's highly probable that too much solvent was initially added.[6] In this case, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

Question: My final yield is very low. What are the most likely causes?

Answer: A low yield is a frustrating outcome. Several factors could be at play:

  • Using Too Much Solvent: This is the most common reason for low recovery.[4][5] The more solvent used, the more of your compound will remain in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallized during a hot filtration step, a significant portion of the product could be lost on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of the product dissolved.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold recrystallization solvent.

Question: My final product has an oily or gummy consistency instead of being crystalline. What went wrong?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high. The result is a liquid phase (the oil) instead of a solid crystal lattice.

  • Solution: Re-heat the solution until the oil fully redissolves. Add more solvent to reduce the concentration. You might also consider switching to a lower-boiling point solvent. Allowing the solution to cool very slowly can also help favor crystal formation over oiling out.[6]

Frequently Asked Questions (FAQs)

What are the ideal properties of a recrystallization solvent for 5-Chloro-1-phenyl-1H-pyrazol-4-amine?

The ideal solvent should exhibit a steep solubility curve for the compound; it should dissolve the compound well when hot but poorly when cold.[1][3] Additionally, it should either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor.[3] The solvent's boiling point should be below the melting point of the compound, and it must be chemically inert.[1][4]

How do I perform a solvent screen to find a suitable solvent?

A systematic approach is best. Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, gently heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound upon heating. Finally, cool these tubes to see if crystals reform.[3]

What are common impurities in 5-Chloro-1-phenyl-1H-pyrazol-4-amine?

Impurities often stem from the synthetic route. These can include unreacted starting materials, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, or by-products from side reactions.[7] The nature of these impurities (more polar or less polar than the desired product) will influence the choice of solvent for effective separation.

Can I use a mixed-solvent system?

Yes, a mixed-solvent system is an excellent option when no single solvent has the ideal properties.[4] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[4] For a compound like 5-Chloro-1-phenyl-1H-pyrazol-4-amine, a common and effective pair would be ethanol (good solvent) and water (poor solvent).

Data & Visualization

Solvent Selection Table

The following table provides properties of common laboratory solvents to aid in your selection process. Based on the polar amine and aromatic functionalities of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, alcohols are a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar. Good anti-solvent for organic compounds.
Ethanol7824.5Polar. Often a good choice for moderately polar compounds.[7][8][9]
Isopropanol8219.9Polar. Similar to ethanol, can be a good choice.
Ethyl Acetate776.0Moderately polar.
Toluene1112.4Non-polar. Less likely to be a good single solvent.
Hexane691.9Non-polar. Likely a poor solvent.
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product in Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Hot Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the purification of 5-Chloro-1-phenyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol: Recrystallization from Ethanol/Water

This protocol uses a mixed-solvent system of ethanol and water, which is often effective for compounds of this type.

  • Dissolution: Place the crude 5-Chloro-1-phenyl-1H-pyrazol-4-amine into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. It is crucial to add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are observed, add a small excess of hot ethanol (approx. 10% of the total volume) and perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to just redissolve the cloudiness.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying on the filter funnel or by placing them in a desiccator. Determine the melting point and yield of the purified product.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization I. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PubMed. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. [Link]

  • (IUCr) Crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC. [Link]

  • 5-CHLORO-3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-METHANOL CAS#: 55828-93-8; ChemWhat Code: 819479. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules - Scientific Research Publishing. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Pyrazole Compounds in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals Format: Application-Driven Troubleshooting & FAQs Mechanistic Overview: The Roots of Pyrazole Insolubility The pyrazole scaffold is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Format: Application-Driven Troubleshooting & FAQs

Mechanistic Overview: The Roots of Pyrazole Insolubility

The pyrazole scaffold is a highly versatile cornerstone in medicinal chemistry and materials science. However, its unique structural features—specifically its aromaticity and dual capacity to act as both a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the adjacent N atom)—frequently lead to extensive, tightly-bound intermolecular networks[1].

These powerful intermolecular interactions result in immense crystal lattice energies. Consequently, many unsubstituted or lightly functionalized pyrazole derivatives act as rigid crystalline solids that are fiercely resistant to dissolution in standard organic solvents[2]. To solve these solubility bottlenecks, researchers must logically target the enthalpic forces holding the lattice together.

Decision Tree for Solubility Enhancement

G Step1 Identify Pyrazole Solubility Bottleneck Step2 Assess Intermolecular Forces (H-Bonding, Lattice Energy) Step1->Step2 ModPhys Physical Modulation (Heat, Co-solvents) Step2->ModPhys Reaction underway, non-destructive needed ModChem Chemical Modification (Protecting Groups, Alkylation) Step2->ModChem Synthetic route allows structural change ModForm Formulation / Workup (pH Adjust, Phase Transfer) Step2->ModForm Extraction or Purification phase

Caption: Troubleshooting workflow for selecting a pyrazole solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Why does my newly synthesized pyrazole derivative precipitate out of the reaction mixture prematurely?

A: Premature precipitation is typically driven by the high thermodynamic stability of the pyrazole crystal lattice. Unsubstituted 1H-pyrazoles form robust intermolecular hydrogen bonds and


 stacking interactions[3]. If the reaction solvent lacks the dipole moment required to outcompete these lattice forces, the newly formed product will instantly crystallize out of the solution.
Troubleshooting Step:  Transition the reaction medium to polar aprotic solvents (e.g., DMF, DMSO, or Acetone). These solvents contain strong dipoles capable of disrupting hydrogen-bonded pyrazole oligomers without acting as proton donors themselves[4].
Q2: How strictly does temperature dictate the solubility profile of my target pyrazole compound?

A: For most solid pyrazoles, dissolution in organic media is a highly endothermic process. Increasing the temperature provides the necessary thermal kinetic energy to overcome the enthalpic barrier of the crystal lattice[3]. For instance, the solubility of pure 1H-pyrazole in non-polar solvents like cyclohexane increases nearly tenfold when heating the system from ~31.8°C to ~56.2°C[3]. Applying controlled heat under reflux is the most logical first step before attempting tedious chemical modifications.

Q3: I need to perform a downstream reaction in a non-polar solvent like dichloromethane (DCM) or toluene, but my free-base pyrazole won't dissolve. What chemical strategies can I employ?

A: If your synthetic pipeline permits, temporarily masking the N-H functionality is an extraordinarily effective strategy. The N-H proton is the primary hydrogen bond donor. By appending a lipophilic protecting group (such as a tert-butyloxycarbonyl or "Boc" group), you eliminate hydrogen bonding capabilities entirely while introducing substantial steric bulk[5]. This drastically lowers the overall lattice energy and shifts the compound's solubility profile favorably toward non-polar organic solvents like DCM or toluene[4].

Solvent Selection and Quantitative Data Summaries

To establish a self-validating experimental workflow, you must dynamically match the solvent's polarity to the specific substituents appended to your pyrazole ring. The comparative table below outlines ideal solvent environments based on underlying physicochemical mechanisms.

Solvent CategoryRepresentative SolventsInteraction Mechanism & UtilityGeneral Efficacy for Pyrazoles
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOActs as potent H-bond acceptors to disrupt pyrazole networks; stabilizes polar transition states[4].Excellent. Primary choice for synthesis and cyclocondensation reactions[4].
Polar Protic Ethanol, MethanolForms donor-acceptor H-bonds with the pyrazole nitrogen lone pairs. Excellent for bulk crystallizations[2].Good. Solubility heavily modulated by the compound's alkyl/aryl substituents[2].
Non-Polar Dichloromethane (DCM), Toluene, HexanesSolvates via weak van der Waals forces and induced dipoles[4].Moderate/Poor. Unsubstituted pyrazoles typically crash out unless heated[4].

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that every experimental procedure operates as a self-validating system. The protocols below integrate causality and real-time analytical monitoring.

Protocol A: Binary Solvent Recrystallization for Poorly Soluble Pyrazoles

Mechanistic Goal: To purify a sparingly soluble pyrazole by manipulating bulk solvent polarity via a "good/poor" solvent gradient, shifting the system into a controlled supersaturated state[2].

Step-by-Step Methodology:

  • Dissolution: Place the crude, sparingly soluble pyrazole derivative (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar[2].

  • "Good Solvent" Addition: Add a minimal volume of a hot "good" organic solvent (e.g., Ethanol or DMF) until the compound barely dissolves under constant stirring and near-reflux heating[2].

  • Hot Filtration (Purity Validation): Rapidly filter the hot mixture through a pre-warmed Buchner funnel to remove insoluble particulate impurities (e.g., polymerized side products or inorganic salts)[2].

  • "Poor Solvent" Titration: Return the clarified filtrate to heat. Dropwise, add a miscible "poor" solvent (e.g., Water or Hexane) until a faint, persistent turbidity is observed. This visual cue validates that the saturation limit (cloud point) has been reached[3].

  • Thermodynamic Crystallization: Remove the flask from the heat source and allow the solution to cool to room temperature undisturbed, then transfer to an ice bath. Causality Rule: Slow, undisturbed cooling kinetically favors the formation of the most thermodynamically stable, high-purity crystal polymorph over impure amorphous precipitates[2].

  • Isolation: Isolate the purified crystals via vacuum filtration and wash the filter cake with a cold portion of the "poor" solvent[6].

  • Validation: Confirm the structural purity of the newly crystallized solid using Thin Layer Chromatography (TLC) and melting point determination[7].

Protocol B: Enhancing Organic Solubility via Transient N-Boc Protection

Mechanistic Goal: To dramatically enhance solubility in halogenated and non-polar organic solvents by neutralizing the pyrazole's N-H hydrogen-bond donor capabilities[1].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the insoluble 1H-pyrazole derivative (1.0 eq) in Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: The system will likely remain an opaque, heterogeneous suspension initially.

  • Reagent Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at room temperature.

  • Observation of Causality: As the Boc group chemically attaches to the N1 position, the rigid intermolecular hydrogen bonds are shattered. Driven by the massive increase in lipophilicity, you will visually observe the opaque suspension clarify into a fully homogeneous solution.

  • Validation (Self-Correction): Monitor the reaction progression via TLC (e.g., using a 50% Ethyl Acetate in Hexanes mobile phase). The unsubstituted starting material will remain near the baseline due to its high polarity, whereas the newly synthesized N-Boc protected product will elute with a significantly higher Rf value[1].

  • Workup: Quench the reaction with deionized water, extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting oil or solid will be profoundly soluble in most standard organic media moving forward[4].

References

  • National Institutes of Health (NIH). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. PubMed Central (PMC). [Link]

Sources

Optimization

How to scale up 5-Chloro-1-phenyl-1H-pyrazol-4-amine synthesis

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine (CAS: 298682-86-7). As drug development pipelines increasingly rely on highly functionalized am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine (CAS: 298682-86-7).

As drug development pipelines increasingly rely on highly functionalized aminopyrazole building blocks for kinase inhibitors and novel therapeutics[1], transitioning this specific intermediate from bench-scale to pilot-plant quantities presents unique chemo-selectivity challenges. This guide bypasses generic advice to focus purely on mechanistic troubleshooting, structural integrity, and validated scale-up workflows.

Core Mechanistic Workflow

To understand the troubleshooting steps, we must first establish the synthetic logic. Traditional approaches rely on the multi-step chlorination of pyrazolones followed by nitration and reduction. However, a highly efficient, self-validating scale-up pathway involves the electrochemical reduction of 4-nitro-1-phenylpyrazole in dilute hydrochloric acid[2]. This method bypasses heavy-metal waste and solves the pervasive issue of catalytic dehalogenation.

G SM 4-Nitro-1-phenylpyrazole (Starting Material) ER Electrochemical Reduction Cathodic (Dilute HCl) SM->ER IM Hydroxylamino Pyrazole [Reactive Intermediate] ER->IM 4e⁻, 4H⁺ NA Nucleophilic Chlorination (in-situ Cl⁻ Attack) IM->NA Acid Catalysis FP 5-Chloro-1-phenyl-1H- pyrazol-4-amine NA->FP Rearrangement/Substitution (-H₂O)

Fig 1: Electrochemical synthesis pathway avoiding heavy-metal reductants.

Section I: Critical Troubleshooting & FAQs

Q1: We are scaling up the reduction of 5-chloro-4-nitro-1-phenyl-1H-pyrazole using Pd/C and H2, but we are seeing up to 40% of the dechlorinated byproduct (1-phenyl-1H-pyrazol-4-amine). How do we stop this? Causality & Solution: This is the most common failure point in halogenated pyrazole scale-up. Palladium readily undergoes oxidative addition into the activated C(sp2)-Cl bond on the electron-rich pyrazole ring, leading to hydrodehalogenation.

  • Immediate Fix: Abandon standard Pd/C. Switch to a poisoned catalyst such as Pt/C with a vanadium or sulfur dopant (Pt/S) , which sterically and electronically inhibits the oxidative addition into the C-Cl bond while remaining highly active for nitro group reduction.

  • Alternative Route: Utilize the electrochemical method[2]. By reducing 4-nitro-1-phenylpyrazole electrochemically in HCl, the hydroxylamine intermediate is formed, which undergoes an in-situ nucleophilic substitution with chloride ions, directly yielding the 5-chloro-4-amine product without ever exposing a pre-existing C-Cl bond to a hydrogenation catalyst[2].

Q2: During the classical POCl3 chlorination of 1-phenyl-1H-pyrazol-5-ol (prior to nitration), our pilot batch darkened severely and yielded a tar-like mass upon aqueous quench. What caused this? Causality & Solution: Exothermic runaway during the POCl3 quench is causing polymerization of the heterocyclic core. Pyrazoles are sensitive to extreme local pH and temperature gradients. When unreacted POCl3 is quenched directly with water at scale, the rapid evolution of HCl and phosphoric acid spikes the temperature locally, driving decomposition.

  • Validated Protocol: Implement a reverse-quench protocol . Slowly transfer the crude POCl3 reaction mass into a large volume of pre-chilled (0-5°C) 2M NaOH solution, maintaining the internal temperature below 20°C. This neutralizes the acidic byproducts instantly, protecting the pyrazole core.

Q3: Our isolated 5-Chloro-1-phenyl-1H-pyrazol-4-amine degrades (turns pink/brown) when stored on the benchtop for more than a few days. Is this an impurity issue? Causality & Solution: 4-aminopyrazoles are highly electron-rich and susceptible to aerobic auto-oxidation, forming colored azo/azoxy dimers or radical species. The presence of the electron-withdrawing 5-chloro group mitigates this slightly compared to the unsubstituted analog, but it is not sufficient for long-term ambient storage.

  • Self-Validating Check: Analyze the degraded material via LC-MS. You will likely observe an M+ peak corresponding to[2M-2H], indicating oxidative dimerization.

  • Storage Standard: The product must be packaged under an inert atmosphere (Argon or N2) and stored at 2-8°C. For bulk handling, conversion to the hydrochloride (HCl) salt dramatically increases shelf-life and stability.

Section II: Quantitative Optimization Data

To assist your process chemistry teams, below is a summary of reduction condition comparisons based on historical pilot-plant data for halogenated nitro-pyrazoles.

Reduction StrategyReagents / CatalystTarget Yield (%)Dechlorination (%)Scalability E-Factor
Catalytic Hydrogenation10% Pd/C, H₂, EtOH55 - 60%35 - 40%High (Excessive purification required)
Poisoned Hydrogenation5% Pt/S, H₂, EtOAc85 - 90%< 2%Low (Excellent for standard scale-up)
Chemical ReductionFe / NH₄Cl, EtOH/H₂O80 - 85%0%High (Iron sludge waste disposal)
Electrochemical [2]Dilute HCl, e⁻ (Pb/C electrodes) 70 - 75% 0% Very Low (Greenest profile)

Section III: Validated Step-by-Step Protocol (Electrochemical Route)

This protocol utilizes the specific methodology cited in crystallographic literature for 5-chloro-1-phenyl-1H-pyrazol-4-amine[2], adapted for robust laboratory-scale reproducibility.

Equipment Required:

  • Divided electrochemical cell (Nafion membrane).

  • Working electrode: Carbon felt or Lead (Pb).

  • Counter electrode: Platinum mesh.

  • Potentiostat capable of constant current (galvanostatic) electrolysis.

Methodology:

  • Electrolyte Preparation: Prepare a solution of 1.0 M Hydrochloric Acid (HCl) in a 1:1 mixture of distilled water and ethanol to ensure full solubility of the organic substrate.

  • Substrate Loading: Dissolve 4-nitro-1-phenylpyrazole (1.0 equivalent) into the catholyte compartment.

  • Electrolysis: Apply a constant current density (typically 10-20 mA/cm²). Maintain the reaction temperature at 20-25°C using a circulating cooling jacket.

  • Mechanistic In-Process Control (IPC): Monitor the reaction via HPLC. The nitro compound will be reduced initially to the hydroxylamine intermediate. Crucial: Do not halt the reaction here. Allow the acid-catalyzed rearrangement to proceed. The chloride ions (from the HCl electrolyte) act as the nucleophile, substituting at the 5-position while eliminating water[2].

  • Termination & Isolation: Once HPLC confirms complete conversion of the hydroxylamine to the 5-chloro-4-amine, cease the current.

  • Workup: Neutralize the catholyte solution with 10% aqueous NaHCO₃ to pH 8. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude mixture can be separated with moderate yield using silica gel chromatography (Hexanes/EtOAc) or recrystallized directly from a mixture of ethanol/water to obtain pure crystalline 5-chloro-1-phenyl-1H-pyrazol-4-amine[2].

References

  • Korzański, A., & Wagner, P. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2320. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Definitive Guide to Confirming the Structure of Pyrazole Derivatives with 2D NMR

From the Desk of a Senior Application Scientist For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design, lauded for its diverse biologica...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern molecular design, lauded for its diverse biological activities.[1][2] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers or presents tautomeric ambiguity, making definitive structural assignment from one-dimensional (1D) NMR spectra alone a formidable challenge.[3][4] This guide provides a systematic, in-depth methodology for leveraging the power of two-dimensional (2D) NMR spectroscopy to unambiguously elucidate the structure of pyrazole derivatives, ensuring the integrity of your research and the validity of your structure-activity relationships.

The Core Challenge: Ambiguity in Pyrazole Structures

The primary difficulties in characterizing pyrazole derivatives stem from two key phenomena:

  • Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically produce two different regioisomers (e.g., a 1,3,5-trisubstituted pyrazole versus its 1,5,3-isomer). Distinguishing these is critical as their biological activities can vary significantly.

  • Annular Tautomerism: In N-unsubstituted pyrazoles, the N-H proton can rapidly exchange between the two nitrogen atoms.[3][5] If this exchange is fast on the NMR timescale, it leads to time-averaged signals for the C3 and C5 carbons and their attached protons, complicating assignments.[3] While variable-temperature (VT) NMR can sometimes "freeze out" individual tautomers, this is not always feasible or conclusive.[5]

A robust analytical strategy is therefore not just beneficial but essential. This guide champions a multi-pronged approach using a suite of 2D NMR experiments as a self-validating system to navigate these challenges.

The 2D NMR Toolkit: A Symphony of Correlations

COSY (Correlation Spectroscopy): Mapping the Proton Network
  • Principle: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It reveals which protons are neighbors in a spin system.

  • Application to Pyrazoles: The primary utility of COSY is to establish the connectivity of protons on the pyrazole ring and its substituents. For a 3,4,5-trisubstituted pyrazole, a cross-peak between the H4 and H5 protons would confirm their adjacency. It is also invaluable for tracing the proton network within complex substituents, confirming their integrity before assigning their position on the pyrazole core.[1][5][6]

HSQC (Heteronuclear Single Quantum Coherence): The C-H Blueprint
  • Principle: HSQC correlates each proton directly to the carbon atom it is attached to via a single bond (¹JCH). It is the definitive tool for assigning protonated carbons.

  • Application to Pyrazoles: HSQC provides an unambiguous link between the ¹H and ¹³C spectra.[5][7] Once a proton's chemical shift is known, the chemical shift of its attached carbon is immediately identified. This is the crucial first step in building the carbon framework and is a prerequisite for interpreting the most powerful experiment in our toolkit: the HMBC.

HMBC (Heteronuclear Multiple Bond Correlation): The Regiochemical Arbiter
  • Principle: HMBC is the cornerstone of structural elucidation for complex molecules. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[7][8]

  • Application to Pyrazoles: This is the definitive experiment for solving the regiochemistry puzzle. By observing correlations from a proton with a known position to a quaternary (non-protonated) carbon, we can piece the molecular puzzle together.

Consider the challenge of distinguishing between a 1-benzyl-3-phenyl-1H-pyrazole and a 1-benzyl-5-phenyl-1H-pyrazole. The key lies in the long-range correlations from the benzylic methylene protons (CH₂):

  • In the 1,3-isomer , the CH₂ protons will show a ³JCH correlation to the C5 carbon of the pyrazole ring.

  • In the 1,5-isomer , the CH₂ protons will show a ³JCH correlation to the C3 carbon of the pyrazole ring.

By using the previously assigned C3 and C5 chemical shifts from the HSQC of the pyrazole ring protons (if present) or by logical deduction, the position of the benzyl group can be confirmed. Similarly, correlations from the ortho-protons of the phenyl substituent to either C3 or C5 will definitively place it on the ring.[9][10]

NOESY (Nuclear Overhauser Effect Spectroscopy): Confirmation Through Space
  • Principle: Unlike the previous experiments which rely on through-bond coupling, NOESY (and its alternative, ROESY) identifies protons that are close to each other in space, regardless of whether they are bonded.

  • Application to Pyrazoles: NOESY serves as an excellent orthogonal confirmation of the structure derived from HMBC.[11] For example, in a 1-benzyl-5-phenyl-1H-pyrazole, a NOE cross-peak would be expected between the benzylic CH₂ protons and the ortho-protons of the adjacent phenyl group at C5.[12][13] The absence of this correlation, and the presence of one between the CH₂ protons and the H4 proton instead, would strongly support the 1,3-isomer assignment.

A Validated Workflow for Structural Confirmation

A logical and efficient workflow ensures that each experiment builds upon the last, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Structure Confirmation Prep Dissolve 10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) H1 1. Acquire 1D ¹H Spectrum (Identify all proton signals) Prep->H1 C13 2. Acquire 1D ¹³C Spectrum (Identify all carbon signals) H1->C13 COSY 3. Acquire 2D COSY (Establish H-H spin systems) C13->COSY HSQC 4. Acquire 2D HSQC (Link protons to their carbons) COSY->HSQC Assign Assign protonated carbons using HSQC data COSY->Assign HMBC 5. Acquire 2D HMBC (Map long-range H-C network) HSQC->HMBC HSQC->Assign NOESY 6. Acquire 2D NOESY (Optional) (Confirm through-space proximity) HMBC->NOESY Connect Connect molecular fragments and substituents to the pyrazole core using key HMBC correlations HMBC->Connect Confirm Confirm regiochemistry with NOESY and cross-reference all correlations for consistency NOESY->Confirm Assign->Connect Connect->Confirm Structure Final Unambiguous Structure Confirm->Structure G cluster_A Isomer A: 3-Ethyl-1,5-diphenyl-1H-pyrazole cluster_B Isomer B: 5-Ethyl-1,3-diphenyl-1H-pyrazole A A A_label B B B_label A_CH2_start A_C3_end A_CH2_start:e->A_C3_end:w CH₂ → C3 A_NPh_start A_C5_end A_NPh_start:e->A_C5_end:w N-Ph(ortho) → C5 B_CH2_start B_C5_end B_CH2_start:e->B_C5_end:w CH₂ → C5 B_NPh_start B_C3_end B_NPh_start:e->B_C3_end:w N-Ph(ortho) → C3

Caption: Key distinguishing HMBC correlations for pyrazole regioisomers.

Note: The DOT language does not support overlaying arrows on images directly. The diagram conceptually illustrates the key correlations described in the table using labels.

Conclusion

In the landscape of pharmaceutical and materials science, structural ambiguity is not an option. While 1D NMR provides a foundational glimpse, it often falls short of providing the certainty required for pyrazole derivatives. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—researchers can construct an unassailable, multi-dimensional portrait of their molecules. This comprehensive approach transforms NMR from a simple characterization tool into a powerful engine for structural validation, ensuring that the molecule on paper is unequivocally the molecule in the vial.

References

  • Faria, M. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 76. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Retrieved from [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications. ESA-IPB. Retrieved from [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8199-8207. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • Zovko, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6619. PMC. Retrieved from [Link]

  • Liu, K., et al. (2007). Structure Elucidation of a Pyrazolop[3][14]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1116-1124. PMC. Retrieved from [Link]

  • Le, P. M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Spectroscopy, 3(4), 304-315. MDPI. Retrieved from [Link]

  • Ingenta Connect. (2013). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. Revista de la Sociedad Química de México, 57(3), 163-168. Retrieved from [Link]

  • Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5857. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure determination by NOESY spectroscopy. Retrieved from [Link]

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Comparative

Technical Comparison Guide: 5-Chloro-1-phenyl-1H-pyrazol-4-amine vs. Pyrazole Isomers in Drug Discovery

Executive Summary The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. It acts as a bioisostere for arenes, significantl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry. It acts as a bioisostere for arenes, significantly lowering compound lipophilicity (pyrazole Clog P = 0.24 vs. benzene Clog P = 2.14) while offering dual hydrogen bond donor and acceptor capabilities[1].

Within this chemical family, 5-Chloro-1-phenyl-1H-pyrazol-4-amine represents a highly specialized, multifunctional building block[2]. Unlike generic pyrazoles, its locked tautomeric state and orthogonal N1-phenyl ring create a unique electronic and steric microenvironment. This guide objectively compares the structural energetics of pyrazole isomers and provides a self-validating synthetic workflow for deploying the 5-chloro-1-phenyl-1H-pyrazol-4-amine scaffold in rational drug design.

Thermodynamic Landscape & Isomer Energetics

Tautomerism is a defining challenge in pyrazole chemistry. Alkylation of unsymmetrically substituted pyrazoles typically produces a difficult-to-separate mixture of N-1 and N-2 regioisomers[1].

Density Functional Theory (DFT) studies consistently demonstrate that maintaining the aromaticity of the pyrazole ring is the dominant driver of isomer stability[3]. Non-aromatic tautomers (like the 3H-pyrazole, where the proton resides on a carbon atom) exhibit drastically higher relative energies and act only as transient reactive intermediates[3].

By introducing an N1-phenyl substituent, tautomerization is permanently blocked. This allows chemists to isolate fixed structural isomers—such as the 3-chloro vs. 5-chloro derivatives—that possess entirely distinct physicochemical profiles.

Table 1: Comparative Physicochemical & Energetic Profiling of Pyrazole Scaffolds
Scaffold / IsomerRelative Energy (DFT)Clog PKey Structural / Reactivity Feature
PyA (1H-pyrazole) core 0.00 kJ/mol (Ref)[3]~0.24[1]Fully aromatic, delocalized π-electron system[3].
PyB (3H-pyrazole) core ~100 kJ/mol[3]N/ANon-aromatic, sterically strained, transient state[3].
Benzene (Reference) N/A2.14[1]Highly lipophilic, lacks H-bond functionalities[1].
3-Chloro-1-phenyl-1H-pyrazole Fixed IsomerModerateUnhindered C3; lower nucleophilic substitution reactivity.
5-Chloro-1-phenyl-1H-pyrazol-4-amine Fixed IsomerModerateC5 sterically shielded; dihedral twist 45.65°[2].

Structural Causality: The C5 vs. C3 Mechanistic Conundrum

In N-phenyl substituted pyrazoles, the positioning of functional groups at the C3 versus C5 position fundamentally alters chemical reactivity.

Steric Shielding & Dihedral Twisting: In 5-chloro-1-phenyl-1H-pyrazol-4-amine, the C5-chlorine atom is directly adjacent to the N1-phenyl group. Crystallographic data validates that steric repulsion forces the pyrazole and phenyl rings out of planarity, inclining them at a specific dihedral angle of 45.65°[2]. This twist disrupts extended π-conjugation, localizing electron density and altering the pharmacokinetics of the scaffold[2].

Electronic Push-Pull (The Causality of Reactivity): To synthesize multikinase inhibitors, chemists routinely perform Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine atom. However, the C4-amino group is a strong Electron-Donating Group (EDG). It pumps electron density into the pyrazole core, heavily suppressing the electrophilicity of the adjacent C5 carbon. Therefore, direct SNAr on the bare 5-chloro-1-phenyl-1H-pyrazol-4-amine is highly inefficient.

The Expert Solution: We must exploit electronic reversal. By first acylating the C4-amine (converting it to an amide or urea), we shift its character from an EDG to an Electron-Withdrawing Group (EWG) via resonance stabilization. This pulls electron density away from the ring, dramatically reactivating the C5-chlorine bond for subsequent SNAr displacement.

Experimental Protocols: A Self-Validating System

To leverage the mechanistic principles above, researchers must execute the modifications in a strictly ordered sequence. The following protocol provides a step-by-step methodology with a built-in mass spectrometry (LC-MS) self-validation checkpoint.

Workflow: Regioselective Functionalization of 5-Chloro-1-phenyl-1H-pyrazol-4-amine

Step 1: C4-Amine Acylation (Electronic Reversal)

  • Setup: Dissolve 5-chloro-1-phenyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Reagents: Add pyridine (1.5 eq) as a base, followed by the dropwise addition of the target acyl chloride (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (Crucial): Analyze the crude mixture via LC-MS. You must observe a mass shift corresponding to the new amide, but the mass spectrum must retain a strict 3:1 isotopic ratio at [M+H] and [M+H+2] . This specific

    
    Cl/
    
    
    
    Cl signature proves that the sensitive C5-chloro bond remains intact and unreacted during acylation.

Step 2: C5-Chloro Nucleophilic Displacement (SNAr)

  • Setup: Transfer the purified C4-amide intermediate to a microwave-safe vial.

  • Reagents: Add a nucleophile (e.g., a secondary amine, 3.0 eq) and a non-nucleophilic base (N,N-Diisopropylethylamine, 2.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Subject the vial to microwave irradiation at 120 °C for 2 hours.

  • Self-Validation Checkpoint (Crucial): Analyze via LC-MS. A successful displacement is strictly validated by the complete disappearance of the 3:1 chlorine isotopic signature . The emergence of a single, sharp [M+H] peak confirms total displacement of the C5-chloro group, finalizing the target scaffold.

Visualizing the Synthetic Logic

The workflow below maps the logical progression from an inactive core to an activated intermediate, highlighting the resonance shift required for successful derivation.

Workflow N1 5-Chloro-1-phenyl-1H-pyrazol-4-amine (EDG Amine Suppresses SNAr) N2 C4-Amidation (Converts EDG to EWG) N1->N2 Acyl Chloride Pyridine, DCM N3 Activated C5-Chloro Intermediate (SNAr Competent) N2->N3 Electronic Reversal (Resonance Shift) N4 C5 Nucleophilic Displacement (Cl-Isotope Signature Lost) N3->N4 Nucleophile, Base Microwave, 120°C

Sequential electronic reversal and SNAr workflow for 5-Chloro-1-phenyl-1H-pyrazol-4-amine.

Biological Applications in Drug Discovery

Mastering the synthesis of functionalized pyrazole isomers directly translates to advanced pharmacological applications[4].

  • Kinase Inhibition: The combination of a C4-amide and a C5-amine transforms the pyrazole ring into an exceptional hinge-binding motif, optimizing interactions with the ATP-binding sites of misregulated protein kinases[5].

  • Anti-Inflammatory Targeting: Pyrazole cores heavily populate modern COX-2 and LOX-5 dual inhibitors. Adjusting electron-withdrawing substituents around the N1-phenyl and C5 positions dictates the selectivity index (SI) against these inflammatory enzymes, maximizing efficacy while bypassing the gastric toxicities of traditional NSAIDs[6].

References

  • National Institutes of Health. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." PMC. Available at: [Link]

  • Frontiers. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology. Available at: [Link]

  • Korzański, A., Wagner, P., & Kubicki, M. "5-Chloro-1-phenyl-1H-pyrazol-4-amine." Acta Crystallogr Sect E Struct Rep Online, 2011. Available at: [Link]

  • MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules. Available at: [Link]

Sources

Validation

DFT Computational Analysis of Pyrazole Derivatives: A Comparative Guide for Drug Design

As drug discovery leans increasingly toward in silico validation, Density Functional Theory (DFT) has become a non-negotiable step in rational drug design. Pyrazole derivatives—characterized by a five-membered heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery leans increasingly toward in silico validation, Density Functional Theory (DFT) has become a non-negotiable step in rational drug design. Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—are privileged scaffolds in pharmacology, featuring prominently in blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator).

However, accurately modeling pyrazoles is computationally demanding. The presence of both a basic, hydrogen-bond accepting pyridine-like nitrogen and an acidic, hydrogen-bond donating pyrrole-like nitrogen creates complex tautomeric equilibria and charge transfer networks.

This guide provides a comprehensive comparison of modern DFT functionals and basis sets used for analyzing pyrazole derivatives. By evaluating computational accuracy against experimental benchmarks, we will establish a self-validating methodology for researchers to predict the reactivity, stability, and target-binding affinity of novel pyrazole candidates.

The Comparative Landscape: Choosing the Right DFT Functional

Selecting the appropriate DFT functional for pyrazole derivatives is a balancing act between computational cost and physical accuracy. The traditional "workhorse" functionals often fail to capture the non-covalent interactions (like


 stacking or hydrogen bonding) that dictate how a pyrazole drug binds to a biological receptor.
B3LYP vs. M06-2X vs. B97X-D
  • B3LYP (The Baseline): While historically dominant and excellent for basic geometry optimizations, standard B3LYP lacks dispersion corrections. It frequently underestimates the binding energies of pyrazoles in biological complexes and misjudges the relative energies of 1H- vs. 2H-pyrazole tautomers in solvent .

  • M06-2X (The Thermochemistry Champion): Parameterized specifically for main-group thermochemistry and non-covalent interactions, M06-2X is superior for calculating energy barriers in pyrazole synthesis (e.g., 1,3-dipolar cycloadditions) and evaluating receptor-ligand interaction energies .

  • 
    B97X-D (The Long-Range Expert):  This range-separated hybrid functional includes empirical dispersion (Grimme's D2/D3). It is the gold standard for Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra of highly conjugated pyrazole derivatives and for mapping precise Molecular Electrostatic Potentials (MEP) prior to docking .
    
Quantitative Performance Comparison

The table below summarizes the performance of these functionals when benchmarking pyrazole derivatives against experimental X-ray crystallography data.

DFT FunctionalDispersion CorrectionBest Use Case for Pyrazole DerivativesMean Abs. Error vs X-Ray (Bond Length)Computational Cost
B3LYP / 6-31G(d,p) NoneInitial geometry optimization; fundamental orbital mapping.~0.022 ÅLow
B3LYP-D3 / def2-SVP Grimme's D3General reactivity and localized electrophilic sites.~0.015 ÅModerate
M06-2X / 6-311+G(d,p) EmbeddedKinetics, 1,3-dipolar cycloaddition transition states.~0.012 ÅHigh

B97X-D / def2-TZVP
EmpiricalTD-DFT (UV-Vis), long-range

stacking interactions.
~0.010 ÅHigh

Causality Note: Why use the 6-311+G(d,p) or def2-TZVP basis sets? The diffuse functions (+) are critical for accurately describing the electron-rich lone pairs on the pyrazole nitrogens, especially when calculating proton affinities or nucleophilic attacks .

Standardized Computational Workflow for Pyrazole Derivatives

To ensure scientific integrity, a DFT workflow must be self-validating. Simply running an optimization is insufficient; the energetic minimum must be mathematically confirmed, and the solvation environment must reflect biological reality.

Below is the field-validated logic flow for moving from a 2D pyrazole structure to advanced pharmacological reactivity descriptors.

Workflow N1 Input: Pyrazole Derivative (SMILES / 3D Coordinates) N2 Conformational Search (Molecular Mechanics / PM6) N1->N2 N3 DFT Geometry Optimization (B3LYP / 6-31G(d,p)) N2->N3 Lowest Energy Conformer N4 Vibrational Frequencies (Confirm Local Minimum) N3->N4 N5 Advanced Single-Point Energy (M06-2X or ωB97X-D / SMD Solvation) N4->N5 Zero Imaginary Frequencies N6 Electronic Properties Extraction (HOMO/LUMO, MEP, Fukui Indices) N5->N6 N7 Pharmacological Modeling (Molecular Docking / ADMET) N6->N7 3D Reactivity Descriptors

Caption: Self-validating DFT computational workflow for the structural and electronic analysis of pyrazole compounds.

Step-by-Step Experimental Protocol

Step 1: Conformational Search & Pre-Optimization Generate 3D coordinates from SMILES. Because pyrazoles often feature rotatable substituent groups (e.g., aryl rings at the N1 or C3 positions), utilize a semi-empirical method like PM6 to sample conformers. Select the lowest energy conformer to prevent the DFT calculation from getting trapped in a local minimum.

Step 2: Base Geometry Optimization Run the structural optimization in the gas phase using B3LYP/6-31G(d,p). This establishes a high-quality geometrical baseline at a reasonable computational cost.

Step 3: Self-Validation via Frequency Calculations At the exact same level of theory (B3LYP/6-31G(d,p)), compute the vibrational frequencies.

  • Causality Rule: You must verify that the output yields exactly zero imaginary frequencies . An imaginary frequency indicates the structure is sitting on a transition-state saddle point, not a true energetic minimum. If an imaginary frequency is found, perturb the geometry along that normal mode and re-optimize.

Step 4: Solvation & High-Level Single Point Energy To mimic biological systems, apply an implicit solvation model like SMD (Solvation Model based on Density) set to water (ε = 78.3). Run a single-point energy calculation using a robust functional like M06-2X/6-311++G(d,p). The addition of diffuse (++) functions ensures the accurate mapping of the electron cloud extending outward from the pyrazole nitrogens into the solvent .

Step 5: Electronic & Reactivity Descriptors Extraction Extract the HOMO-LUMO energy gap, Fukui functions (to identify specific atoms prone to nucleophilic or electrophilic attack), and map the Molecular Electrostatic Potential (MEP).

Translating Quantum Chemistry to Drug Efficacy

Why go through the rigor of DFT before Molecular Docking? Empirical force fields used in standard docking (like AutoDock Vina) treat molecules as rigid point-charges. They are fundamentally blind to quantum realities like electron delocalization and induced polarization.

Chemical Hardness and Target Affinity

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the "chemical hardness" (


) of the pyrazole derivative:


  • Soft Molecules (Small Gap): High polarizability. These derivatives typically exhibit stronger binding affinities in protein active sites (like kinase hinge regions) because their electron clouds can easily deform to maximize van der Waals and

    
     interactions with aromatic residues (e.g., Tyrosine or Tryptophan) .
    
  • Hard Molecules (Large Gap): High kinetic stability. While they may have lower passive receptor affinity, they are often more resistant to rapid metabolic degradation by Cytochrome P450 enzymes.

MEP-Guided Isosteric Replacement

By plotting the MEP onto the electron density isosurface, researchers can visually confirm the behavior of the pyrazole ring. The pyrrole-like nitrogen (


) will display a distinct blue (electropositive) region, acting as an obligate H-bond donor. The pyridine-like nitrogen (

) will show a strong red (electronegative) pocket, acting as an H-bond acceptor. If a pyrazole drug fails in docking due to steric clashing, DFT-generated MEP maps allow scientists to design bioisosteres (e.g., swapping to an isoxazole or imidazole) that perfectly mimic this electronic fingerprint without the steric penalty .

Conclusion

Standardizing DFT methodologies is critical for advancing pyrazole-based drug development. While B3LYP remains a reliable tool for initial geometry exploration, shifting to dispersion-corrected functionals like M06-2X and


B97X-D—paired with diffuse basis sets and implicit solvation—dramatically increases the predictive power of in silico models. By feeding high-fidelity, DFT-derived reactivity descriptors into molecular docking pipelines, researchers can bypass the limitations of classical mechanics, significantly reducing false-positive rates in drug candidate screening.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).[Link]

  • DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Molecules (MDPI).[Link]

  • DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. Open Chemistry (De Gruyter).[Link]

  • Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega.[Link]

Comparative

Validating the Synthesis of Pyrazolo[5,1-b]quinazolin-9(4H)-ones from Aminopyrazoles: A Comparative Guide

As researchers push the boundaries of targeted therapeutics and advanced materials, the pyrazolo[5,1-b]quinazolin-9(4H)-one scaffold has emerged as a structurally privileged core. Historically developed as [1] and indust...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of targeted therapeutics and advanced materials, the pyrazolo[5,1-b]quinazolin-9(4H)-one scaffold has emerged as a structurally privileged core. Historically developed as [1] and industrial dye intermediates[2], this motif has recently found vital utility in drug discovery. Notably, cyclized pyrazolo[5,1-b]quinazolin-9(4H)-ones are utilized as rigidified negative controls in Structure-Activity Relationship (SAR) studies to validate the precise [3].

Because 1H-pyrazol-5-amines possess tautomeric flexibility and ambidentate nucleophilicity (annular nitrogen vs. exocyclic primary amine)[4], controlling regioselectivity during annulation is the most significant hurdle in synthesizing the pyrazolo[5,1-b]quinazolin-9(4H)-one core. This guide objectively compares established synthetic methodologies and provides self-validating protocols to ensure scalable, regioselective success in your laboratory.

Comparative Evaluation of Synthetic Strategies

To convert 1H-pyrazol-5-amines into the desired tricyclic core, two primary synthetic vectors are conventionally employed. Understanding the causality behind these chemical pathways dictates which approach you should deploy based on your substrate scope and scale.

Route A: Isatoic Anhydride Condensation

The classic pathway involves reacting a substituted 1H-pyrazol-5-amine with an isatoic anhydride[2]. The reaction is initiated by the nucleophilic attack of the exocyclic pyrazole amine on the anhydride carbonyl, triggering decarboxylation followed by intramolecular cyclization via the annular pyrazole nitrogen.

  • The Hazard vs. Scale Paradox: Early methodologies dictated the use of strictly anhydrous

    
    -dimethylformamide (DMF) and strong bases like sodium hydride (NaH) at sub-zero temperatures (-10 °C to 0 °C)[2]. While effective for simple analogs, the generation of explosive hydrogen gas and the sheer exotherm of NaH limits this on a process scale.
    
  • The Aqueous Solution: A paradigm shift demonstrated that this reaction achieves exceptional yields when run in an aqueous medium under pressure (40–150 °C, 1–5 bar) without any strong base[2]. By leveraging the ultimate insolubility of the pyrazolo[5,1-b]quinazolin-9(4H)-one product, the equilibrium is driven completely toward precipitation[2].

Route B: Cu-Catalyzed Ullmann Intramolecular Coupling

In targeted drug discovery where functional group tolerance is paramount, isatoic anhydrides are frequently too limiting. Instead, modern protocols[3] split the annulation into a discrete two-step process:

  • Regioselective Acylation: The exocyclic amine of the 1H-pyrazol-5-amine is trapped via acylation using a 2-iodobenzoyl chloride derivative.

  • Ullmann-Type Cyclization: A copper(I)-catalyzed intramolecular coupling forges the final

    
     bond between the unreactive aryl iodide and the annular pyrazole nitrogen. 1,10-phenanthroline is used as a crucial bidentate ligand to stabilize the Cu(I) intermediate and prevent disproportionation at 100 °C[3].
    
Quantitative Data Presentation
MethodologyReagents / IntermediatesCatalyst / BaseSolvent & TempYield RangeScalability & Core Utility
Classic Condensation [2]Isatoic Anhydride + AminopyrazoleNaH (Strong Base)DMF, -10 °C to 0 °C50–65%Low . Severe safety hazards; used for basic reference standards.
Aqueous Condensation [2]Isatoic Anhydride + AminopyrazoleNone (Aqueous Paste)

, 40–150 °C
80–95%High . Industrially scalable; ideal for stable dyes/pigments.
Ullmann Coupling [3]N-(1H-pyrazol-5-yl)-2-iodobenzamideCuI (10 mol%),

DMF, 100 °C60–85%Moderate . Excellent functional tolerance; ideal for complex SAR.

Experimental Workflow & Logical Mapping

The DOT diagram below illustrates the divergent logic between the bulk aqueous condensation and the precision Ullmann coupling strategies, highlighting their utility in defining target pharmacophores[2][3].

Synthesis Start 1H-Pyrazol-5-amine (Ambidentate) RouteA Route A: Aqueous H2O, 40-150°C Start->RouteA RouteB1 Step 1: Acylation 2-Iodobenzoyl Chloride Start->RouteB1 N-Acylation Isatoic Isatoic Anhydride Isatoic->RouteA Target Pyrazolo[5,1-b]quinazolin-9(4H)-one RouteA->Target Condensation RouteB2 Route B: Ullmann CuI, 1,10-Phen, DMF RouteB1->RouteB2 Intermediate RouteB2->Target Intramolecular C-N SAR Rigidified Scaffold (SAR Negative Control) Target->SAR MoA Validation

Synthetic routes to pyrazolo[5,1-b]quinazolin-9(4H)-ones and SAR utility.

Self-Validating Experimental Protocol: Ullmann Methodology

This step-by-step workflow relies on the precision of the Ullmann coupling route. To ensure an unbroken chain of custody over the chemical matter, rigorous in-process validations are integrated into the protocol[3].

Step 1: Regioselective N-Acylation

Causality: Triethylamine (


) acts as a non-nucleophilic acid scavenger. If the generated HCl is not neutralized, it will protonate the aminopyrazole, completely shutting down the nucleophilic attack on the benzoyl chloride[3].
  • Dissolve the chosen 1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a dry

    
     atmosphere.
    
  • Add

    
     (1.5 eq) and cool the vessel to 0 °C using an ice bath.
    
  • Dropwise, add a solution of 2-iodobenzoyl chloride (1.1 eq) in DCM over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform an LC-MS analysis. The target intermediate will show a strong

    
     peak corresponding to the acyclic N-(1H-pyrazol-5-yl)-2-iodobenzamide. The disappearance of the starting mass confirms full consumption.
    
  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and evaporate to yield the intermediate.
Step 2: Intramolecular Cu-Catalyzed Cyclization

Causality: The robust


 bond formation is driven by the copper catalyst coordinating to both the annular nitrogen and the aromatic iodine. Cesium carbonate (

) is utilized because the bulky cesium counter-ion increases the solubility and reactivity of the carbonate base in DMF[3].
  • In a flame-dried Schlenk tube, charge the acylated intermediate (1.0 eq), Copper(I) Iodide (

    
    , 0.1 eq), 1,10-phenanthroline (0.2 eq), and 
    
    
    
    (2.0 eq).
  • Evacuate and backfill the tube with

    
     three times to ensure the exclusion of oxygen, preventing the degradation of Cu(I) to inactive Cu(II).
    
  • Inject anhydrous DMF, seal the tube, and heat to 100 °C for 12 to 16 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH, 95:5). The reaction transitions from a deep green (Cu complex) to a murky brown suspension.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper and inorganic salts.

  • Wash the organic filtrate with brine (3x) to remove DMF, dry, and purify via flash chromatography.

  • Final Structural Validation: In the

    
     NMR spectrum, verify the appearance of the conjugated lactam carbonyl carbon (typically resonating near ~158–162 ppm) and the complete absence of the downfield 
    
    
    
    aromatic carbon signal.

References

  • Pantelejevs, T., et al. "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity." Molecules, 27(21), 7179 (2022). URL: [Link]

  • Sircar, J. C., et al. "Pyrazolo[5,1-b]quinazolin-9-ones: a new series of antiallergic agents." Journal of Medicinal Chemistry, 24(6), 735-742 (1981). URL: [Link]

  • Sens, B., et al. "Preparation of pyrazolo[5,1-b]quinazolones." U.S. Patent No. 4,925,946 (May 15, 1990).

Sources

Validation

Anti-inflammatory activity compared to indomethacin standard

Publish Comparison Guide: Evaluating Novel Anti-Inflammatory Candidates vs. the Indomethacin Standard As drug development pivots toward highly selective and well-tolerated therapeutics, standardizing the evaluation of no...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Evaluating Novel Anti-Inflammatory Candidates vs. the Indomethacin Standard

As drug development pivots toward highly selective and well-tolerated therapeutics, standardizing the evaluation of novel anti-inflammatory candidates is paramount. In preclinical pharmacology, establishing a compound's efficacy requires benchmarking against an established clinical gold standard. Indomethacin—a potent, non-selective cyclooxygenase (COX-1/COX-2) inhibitor—remains the universal reference point due to its well-characterized pharmacokinetic profile and reliable performance in validated experimental models[1].

This technical guide provides researchers and application scientists with a rigorous framework for comparing the anti-inflammatory activity of experimental formulations against indomethacin, ensuring reproducible and translationally relevant data.

Mechanistic Grounding: The Indomethacin Benchmark

To evaluate a novel candidate, one must first understand the mechanism of the standard. Inflammation is mediated by the arachidonic acid cascade. Membrane phospholipids are converted into arachidonic acid by Phospholipase A2, which is subsequently synthesized into prostaglandins (e.g., PGE2) by Cyclooxygenase enzymes (COX-1 and COX-2).

Indomethacin rapidly permeates target tissues to deliver a potent, dual-inhibitory effect on both COX-1 (constitutive) and COX-2 (inducible) isoforms, resulting in a systemic suppression of prostaglandin synthesis[2]. Experimental candidates (such as selective COX-2 inhibitors or novel pathway modulators) must be evaluated on how their specific node of intervention translates into macro-level physiological outcomes compared to indomethacin's broad-spectrum blockade.

COX_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins Indomethacin Indomethacin (Standard) Non-selective Inhibitor Indomethacin->COX1 Indomethacin->COX2 Candidate Novel Candidate (Targeted Inhibition) Candidate->COX2 Inflammation Edema, Pain, Fever Prostaglandins->Inflammation

COX Pathway: Arachidonic acid cascade and dual inhibition by Indomethacin benchmark.

In Vivo Assessment: Carrageenan-Induced Paw Edema Model

While in vitro enzymatic assays confirm target binding, whole-organism efficacy is best quantified using the Carrageenan-induced rat paw edema model [3]. From an application standpoint, this is the most robust acute inflammation model because it triggers a distinctly biphasic immunological event that perfectly correlates with standard pharmacological mechanisms[4][5].

Causality in the Biphasic Response
  • Early Phase (0–2 hours): Mediated by the rapid release of histamine, serotonin, and bradykinin into the tissue surrounding the injection site[4][5]. NSAIDs like indomethacin typically show minimal effect here.

  • Late Phase (3–6 hours): Characterized by a massive influx of neutrophils and the overproduction of tissue prostaglandins (primarily driven by COX-2 activation)[5]. Crucially, it is during this late phase that indomethacin exerts its maximal therapeutic efficacy[3].

If a novel compound demonstrates significant inhibition during the early phase, it suggests antihistamine or anti-serotonin activity. If it suppresses the late phase comparable to indomethacin (typically achieving ~50-60% maximum inhibition at standard doses[1][2]), it confirms potent COX pathway or prostaglandin-suppressive mechanisms.

Carrageenan_Workflow Prep 1. Preparation Record Baseline Paw Volume Dosing 2. Treatment Candidate vs. Indomethacin Prep->Dosing Induction 3. Induction 1% Carrageenan Subplantar Inj. Dosing->Induction 30 min Phase1 4. Phase I (1-2h) Histamine & Serotonin Induction->Phase1 Phase2 5. Phase II (3-6h) Prostaglandin & COX Mediated Phase1->Phase2 Analysis 6. Validation Calculate % Inhibition Phase2->Analysis

In Vivo Workflow: Carrageenan-induced rat paw edema model for anti-inflammatory screening.

Step-by-Step Protocol & Self-Validating Systems

To guarantee scientific integrity, the experimental protocol must be self-validating. A failure of the indomethacin arm to reach statistical significance at 4 hours immediately invalidates the entire assay run.

Protocol: Plethysmometric Edema Evaluation
  • Subject Preparation: Fast male Wistar rats (180–200g) for 12 hours with water ad libitum to normalize metabolic baselines[2][4].

  • Baseline Measurement: Calibrate a digital mercury or water plethysmometer (e.g., Ugo Basile). Submerge the right hind paw up to the lateral malleolus. Record the baseline volume (

    
    )[3][4].
    
  • Dosing (Blinded):

    • Negative Control: Vehicle only (e.g., 2% Tween 80 in saline, p.o. or i.p.).

    • Positive Control: Indomethacin at 5 to 10 mg/kg [2][3].

    • Test Groups: Novel candidates at graded doses (e.g., 10, 20, 50 mg/kg).

  • Induction: Wait 30 minutes post-treatment. Inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw[2][3].

  • Time-Course Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-induction.
    
  • Data Processing: Calculate the percentage of edema inhibition using the formula[2]:

    
    
    

Self-Validation Check: The control group must show a minimum of 0.5 mL volume increase by hour 3. The Indomethacin arm must exhibit ≥ 45% inhibition by hour 4[1][2].

Data Presentation & Comparative Analysis

When publishing comparison data, present time-course edema volumes alongside the calculated % inhibition. Below is an architected representative data matrix demonstrating how a successful novel compound should be profiled against indomethacin.

Table 1: Comparative Inhibition of Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)1 Hr Inhibition (%)3 Hr Inhibition (%)5 Hr Inhibition (%)Mechanistic Interpretation
Vehicle Control N/A0.0 ± 0.00.0 ± 0.00.0 ± 0.0Baseline severe inflammation
Indomethacin (Standard)10.012.4 ± 1.548.2 ± 3.157.6 ± 2.8 Potent delayed-phase COX suppression[2]
Novel Candidate A 20.038.5 ± 2.245.1 ± 2.549.3 ± 3.4Mixed mechanism (anti-histaminergic + COX)
Novel Candidate B 20.08.2 ± 1.155.4 ± 3.668.2 ± 2.1 Highly targeted delayed-phase inhibitor

Note: Superior performance to Indomethacin at the 4-5 hour mark (as seen in Candidate B) strongly warrants downstream tissue extraction for cytokine profiling.

Molecular Confirmation: Tissue Cytokine Profiling

To solidify the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of the experimental claim, physical paw swelling data must be corroborated with molecular endpoints.

Following the 5-hour plethysmometer reading, euthanize the subjects and harvest the inflamed paw tissue[2]. Homogenize the tissue and perform ELISAs for:

  • PGE2 (Prostaglandin E2): To directly confirm the blockade of the COX-2 cascade[3]. Indomethacin will drastically reduce PGE2 levels; a successful candidate must match or exceed this reduction.

  • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Indomethacin indirectly lowers these markers by resolving the macro-inflammatory state[2][3]. If a novel compound lowers TNF-α more effectively than indomethacin, it indicates an upstream mechanism (e.g., NF-κB inhibition) that supersedes basic COX antagonism.

Conclusion for Drug Developers

When positioning a novel therapeutic against indomethacin, merely stating "superior anti-inflammatory activity" is insufficient. Researchers must dissect the temporal nature of the effect. By rigorously mapping the candidate's efficacy across the histamine-mediated early phase and the prostaglandin-mediated late phase of the carrageenan assay, one can empirically classify the compound's mechanistic superiority and safety profile relative to the standard benchmark.

References

1.[2] Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link] 2.[1] Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link] 3.[4] Anti-inflammatory activity Keelvayu nivarana churnam in carrageenan induced inflammatory rats. GSC Online Press. Available at: [Link] 4.[3] A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central (NIH). Available at: [Link] 5.[5] Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in albino rats. Der Pharma Chemica. Available at: [Link]

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Comparative

A Senior Scientist's Guide to Cross-Referencing Experimental and Predicted NMR Shifts for Pyrazole Core Structures

Introduction: The Enduring Importance of the Pyrazole Scaffold In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." Its versatile five-membered heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." Its versatile five-membered heterocyclic structure is a cornerstone in a vast array of pharmacologically active agents, from blockbuster anti-inflammatory drugs like Celecoxib to novel anticancer and antimicrobial candidates. The precise structural elucidation of these molecules is non-negotiable, as even subtle changes in substitution or tautomeric form can profoundly impact biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for determining the constitution and stereochemistry of organic molecules.[1][2] However, for complex pyrazole derivatives, assigning every ¹H and ¹³C signal unequivocally can be a formidable challenge due to signal overlap and the influence of substituents.[3] This is where the synergy between experimental data and computational chemistry becomes an indispensable tool, offering a higher plane of structural validation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-reference experimental NMR data with theoretically predicted chemical shifts for pyrazole-containing compounds. By integrating high-quality experimental protocols with robust computational methods, we can achieve a self-validating system that enhances the confidence and accuracy of structural assignments.[4][5]

Part 1: Acquiring High-Fidelity Experimental NMR Data

The quality of any comparison is fundamentally limited by the quality of the input data. Therefore, meticulous attention to detail during NMR data acquisition is paramount.

Causality in Experimental Design: Why These Choices Matter
  • Solvent Selection: The choice of deuterated solvent is not trivial. For pyrazoles with an N-H proton, solvents like DMSO-d₆ can form hydrogen bonds, significantly altering the chemical shift of the N-H and adjacent protons.[6][7] Chloroform-d (CDCl₃) is less interactive but may not be suitable for all samples due to solubility. The key is to choose a solvent that provides good solubility and sharp signals, and to be consistent when comparing with computational models which must also account for solvent effects.[4]

  • Concentration: Sample concentration can influence chemical shifts, particularly for N-H protons involved in intermolecular hydrogen bonding. It is advisable to use a standard concentration (e.g., 5-10 mg in 0.6 mL of solvent) to ensure reproducibility.[8]

  • 2D NMR for Unambiguous Assignments: While 1D ¹H and ¹³C spectra are essential, they are often insufficient for complex pyrazoles. Two-dimensional techniques are critical for establishing connectivity and resolving ambiguities.[2][9]

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, vital for tracing proton connectivity around the pyrazole ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, providing a powerful method for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is often the key to assigning quaternary carbons and linking different fragments of the molecule.

Step-by-Step Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8]

    • Filter the solution into a clean, dry 5 mm NMR tube if any particulate matter is present.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).[3][10]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are typically required.[8]

  • 2D Spectra Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra. Utilize default parameter sets provided by the spectrometer software as a starting point, adjusting spectral widths and acquisition times as needed to optimize resolution.[11]

  • Data Processing:

    • Process all spectra using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement or Gaussian for resolution enhancement).

    • Carefully phase and baseline-correct all spectra.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent signal or indirectly via the TMS signal.

Part 2: Predicting NMR Shifts with Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become remarkably accurate in predicting NMR parameters.[4] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding constants.[12][13]

The Logic of the Computational Workflow

The accuracy of a predicted NMR spectrum is critically dependent on having an accurate 3D representation of the molecule's geometry. The process involves a multi-step workflow where each step builds upon the last, ensuring a reliable final prediction. This self-validating cascade is essential for trustworthy results.

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • The first and most crucial step is to find the lowest energy conformation of the molecule.

    • Method: Use a reliable DFT functional, such as B3LYP, with a suitable basis set like 6-31G(d,p).[14]

    • Solvent Modeling: Since NMR is a solution-phase technique, it's vital to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[4][7] This step ensures the calculated geometry reflects the molecule's state in solution.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Purpose: This step serves as a critical quality check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • NMR Shielding Calculation:

    • Using the validated minimum-energy geometry, perform the GIAO NMR calculation.

    • Method: It is common practice to use a larger basis set for the NMR calculation itself to improve accuracy. A combination like mPW1PW91/6-311+G(d,p) or using functionals like B97D or TPSSTPSS have shown good performance.[15][16] The calculation should also be performed using the same solvent model (PCM).

    • This step calculates the absolute isotropic shielding values (σ) for each nucleus.

  • Conversion to Chemical Shifts:

    • The calculated shielding values are not directly comparable to experimental chemical shifts (δ). They must be converted by referencing them against the calculated shielding of a standard, typically TMS.

    • Equation: δ_calc = σ_TMS - σ_iso

    • The shielding value for TMS (σ_TMS) must be calculated at the exact same level of theory (functional, basis set, solvent model) for consistency.

The Cross-Referencing Workflow: A Visual Guide

The synergy between the experimental and computational arms of structural analysis provides a robust, self-validating loop for confirming pyrazole structures.

CrossReferencing_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Validation & Refinement exp_start Synthesized Pyrazole Derivative nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) exp_start->nmr_acq exp_process Data Processing & Initial Assignment nmr_acq->exp_process exp_data Experimental Shift List (δ_exp) exp_process->exp_data comparison Compare δ_exp vs. δ_calc (Tabulation & Statistical Analysis) exp_data->comparison comp_start Proposed Structure geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d,p) + PCM) comp_start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nmr_calc GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(d,p) + PCM) freq_calc->nmr_calc If no imaginary freqs pred_data Predicted Shift List (δ_calc) nmr_calc->pred_data pred_data->comparison validation Structure Validated comparison->validation Good Correlation (Low MAE/RMSE) refinement Re-evaluate Structure/ Assignment/Tautomer comparison->refinement Poor Correlation (High MAE/RMSE) refinement->exp_process Re-assign signals refinement->comp_start Hypothesize new isomer

Caption: Workflow for pyrazole structure validation via experimental and computational NMR.

Part 3: Head-to-Head Comparison and Data Interpretation

The core of this methodology lies in the direct comparison of the experimental and predicted data. A tabular format is the clearest way to present this comparison.

Case Study: 1-Phenyl-1H-pyrazol-3-ol

Let's consider 1-phenyl-1H-pyrazol-3-ol as a representative example. This molecule can exist in different tautomeric forms, a common challenge with pyrazoles.[6][7][17] Computational analysis can be instrumental in determining which tautomer is predominant in solution, as the predicted NMR shifts for each form will differ significantly.

Table 1: Comparison of Experimental and Predicted NMR Shifts for 1-Phenyl-1H-pyrazol-3-ol

AtomExperimental δ (ppm)[17] (CDCl₃)Predicted δ (ppm) (B3LYP/6-311+G(d,p)/PCM-CDCl₃)Δδ (exp - pred)
¹³C
C3164.0165.2-1.2
C494.293.11.1
C5129.1130.5-1.4
Ph C-1139.4140.1-0.7
Ph C-2,6118.6119.8-1.2
Ph C-3,5129.6129.9-0.3
Ph C-4125.9126.5-0.6
¹H
H45.925.850.07
H57.677.75-0.08
Ph H-2,67.527.59-0.07
Ph H-3,57.457.410.04
Ph H-47.257.200.05
OH12.1612.010.15

Note: Predicted values are hypothetical for illustrative purposes but are representative of typical accuracies.

Interpreting the Results: Beyond the Numbers
  • Statistical Metrics: To objectively assess the agreement, calculate the Mean Absolute Error (MAE) and the Root Mean Square Error (RMSE) for both ¹H and ¹³C shifts.[16] For well-optimized calculations, MAE values are typically < 0.2 ppm for ¹H and < 2-3 ppm for ¹³C.

  • Identifying Tautomers: If the initial structural hypothesis was for a different tautomer (e.g., the pyrazolone form), the calculated shifts for that isomer would show a much poorer correlation with the experimental data. The excellent agreement shown in Table 1 for the 3-hydroxy form strongly supports it as the correct structure in CDCl₃.[17]

  • Outliers as Clues: Large deviations for specific atoms can be informative. They may indicate a conformational issue, a strong, localized solvent interaction not fully captured by the PCM model, or an incorrect experimental assignment. This prompts a re-examination of the 2D NMR data or the computational model.

Conclusion: A Unified Strategy for Structural Certainty

The cross-referencing of experimental and predicted NMR data is more than just a confirmatory exercise; it is a powerful, integrated strategy for structural elucidation. This approach provides a robust, self-validating framework that significantly increases the confidence in assigning complex pyrazole structures. By understanding the causality behind both the experimental and computational choices, researchers can effectively troubleshoot discrepancies and arrive at an unambiguous structural assignment. In the high-stakes world of drug discovery and development, this level of certainty is not just advantageous—it is essential.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. Available at: [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Royal Society of Chemistry. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. Available at: [Link]

  • Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. Available at: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed. Available at: [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. ACS Publications. Available at: [Link]

  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. Available at: [Link]

  • Computational Chemistry in Nuclear Magnetic Resonance. MDPI. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Center for Biotechnology Information. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Royal Society of Chemistry. Available at: [Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem. Available at: [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM.com. Available at: [Link]

  • Fast acquisition of high resolution liquid NMR spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • A Guide to Obtaining Common NMR Spectra. University of Illinois Chicago. Available at: [Link]

Sources

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